molecular formula C7H6BrN3 B2609485 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine CAS No. 1784125-40-1

7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine

Cat. No.: B2609485
CAS No.: 1784125-40-1
M. Wt: 212.05
InChI Key: FWFHFUQDFXBGKM-UHFFFAOYSA-N
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Description

7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-3-methylimidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-11-4-10-7-5(8)2-9-3-6(7)11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFHFUQDFXBGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C=NC=C21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine

Introduction

This compound is a heterocyclic organic compound featuring a fused imidazopyridine bicyclic system. This scaffold is of significant interest to researchers in medicinal chemistry and drug development. As a functionalized building block, it provides a versatile platform for the synthesis of more complex molecules targeting a range of biological pathways. The strategic placement of the bromine atom at the 7-position offers a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). The methyl group at the 3-position of the imidazole ring defines its isomeric form and influences the molecule's steric and electronic properties. This guide provides a comprehensive overview of its identifiers, properties, potential synthetic routes, applications, and essential safety protocols.

Compound Identification and Physicochemical Properties

Accurate identification is critical for sourcing, synthesis, and regulatory compliance. The primary identifiers and computed physicochemical properties for this compound are summarized below.

IdentifierValueSource(s)
CAS Number 1784125-40-1[1][2]
Molecular Formula C₇H₆BrN₃[1][3]
Molecular Weight 212.05 g/mol [1][3]
IUPAC Name 7-bromo-3-methylimidazo[4,5-c]pyridine[3]
Synonyms 7-bromo-3-methylimidazo[4,5-c]pyridine[1]
InChI InChI=1S/C7H6BrN3/c1-11-4-10-7-5(8)2-9-3-6(7)11/h2-4H,1H3[3]
InChIKey FWFHFUQDFXBGKM-UHFFFAOYSA-N[3]
SMILES CN1C=NC2=C1C=NC=C2Br[1]
Physical Form Solid, Powder or Crystals[4]
Purity Typically ≥95-98%[1][4]
Topological Polar Surface Area (TPSA) 30.71 Ų[1][3]
LogP 1.73[1]

Synthesis and Characterization

General Synthetic Approach

A logical precursor would be 7-Bromo-1H-imidazo[4,5-c]pyridine (CAS 90993-26-3)[6]. The methylation can be achieved using a standard methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base. The choice of base (e.g., NaH, K₂CO₃) and solvent (e.g., DMF, Acetone) is critical to control selectivity and yield.

G cluster_start Starting Materials cluster_process Process cluster_end Purification & Product Precursor 7-Bromo-1H-imidazo[4,5-c]pyridine Reaction N-Alkylation Reaction (in suitable solvent, e.g., DMF) Precursor->Reaction Reagent Methylating Agent (e.g., CH₃I) + Base (e.g., NaH) Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 7-Bromo-3-methyl-3H- imidazo[4,5-c]pyridine Purification->Product

Caption: Conceptual workflow for the synthesis of the target compound.

Analytical Characterization

To confirm the structure and purity of the synthesized compound, a suite of analytical techniques is employed. Chemical suppliers often provide Certificates of Analysis (COA) which may include data from the following methods[7]:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the molecular structure, confirming the presence and position of the methyl group and the substitution pattern on the pyridine ring. For analogous N-methyl bromo-imidazopyridines, the methyl proton signal typically appears around 3.9 ppm in DMSO-d6.[5]

  • Mass Spectrometry (MS): Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) confirm the molecular weight (212.05 g/mol ) and provide fragmentation patterns that support the proposed structure.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the compound, typically reported as a percentage (e.g., >97%).[7]

Applications in Research and Drug Development

The imidazo[4,5-c]pyridine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[8] this compound serves not as an end-product therapeutic itself, but as a crucial intermediate for creating libraries of novel drug candidates.

  • Scaffold for Kinase Inhibitors: The imidazopyridine scaffold has been successfully utilized to develop potent inhibitors of various kinases, which are critical targets in oncology. For instance, related 3H-imidazo[4,5-b]pyridines have been identified as potent inhibitors of c-Met kinase, a key driver in many cancers.[9]

  • Anticancer and Antiviral Agents: The broader class of imidazopyridines has shown promise as potential anticancer and antiviral agents.[5][10][11] The bromo-substituent on this specific compound is a key functional handle for medicinal chemists. It allows for the use of powerful synthetic reactions like Suzuki or Buchwald-Hartwig cross-coupling to attach other molecular fragments, enabling the exploration of the chemical space around the core to optimize potency and selectivity.

  • Heterocyclic Building Block: In a broader sense, it is a valuable building block for synthesizing more complex heterocyclic systems, which are fundamental components of many pharmaceuticals.[6][8][12]

G cluster_rxn Chemical Modification cluster_apps Potential Therapeutic Areas Core 7-Bromo-3-methyl-3H- imidazo[4,5-c]pyridine (Scaffold) Reaction Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) at C7-Br position Core->Reaction Enables diversification App1 Kinase Inhibitors (e.g., c-Met) Reaction->App1 App2 Anticancer Agents Reaction->App2 App3 Antiviral Agents Reaction->App3 App4 Other CNS Agents Reaction->App4

Caption: Role as a versatile scaffold in drug discovery workflows.

Safety, Handling, and Storage

Proper handling and storage are essential when working with this chemical to ensure personnel safety and maintain compound integrity. The available safety data indicates the following precautions.[13]

Safety AspectInformationSource(s)
Signal Word Warning [14]
Pictogram GHS07 (Exclamation Mark)[14]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[14]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, and eye/face protection. Use a NIOSH/MSHA approved respirator if ventilation is inadequate.[13][15]
Handling Avoid contact with skin, eyes, and clothing.[13] Avoid breathing dust. Wash hands thoroughly after handling.[15] Ensure adequate ventilation.[15]
First Aid If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.If on Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[13][15]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[13][15] Sources vary on temperature, recommending either room temperature or refrigerated (2-8°C) storage.[1][4][14] For long-term stability, refrigerated storage under an inert atmosphere is advisable.

References

  • This compound. PubChem, National Institutes of Health. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

  • Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR. [Link]

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC, National Institutes of Health. [Link]

  • Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation. PubMed, National Institutes of Health. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

Sources

Safety Data Sheet (SDS) for 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical and Safety Guide: 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine

This document provides a comprehensive technical and safety overview of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The imidazo[4,5-c]pyridine scaffold is a key structural motif in various biologically active molecules.[1] This guide moves beyond a standard Safety Data Sheet (SDS) to offer practical, field-proven insights into its safe handling, storage, and emergency management, ensuring the well-being of laboratory personnel and the integrity of research outcomes.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of laboratory safety. This compound is a solid organic compound.[2] Its key identifiers and computed properties are summarized below, providing a clear reference for researchers.

PropertyValueSource
IUPAC Name 7-bromo-3-methylimidazo[4,5-c]pyridinePubChem[3]
CAS Number 1784125-40-1ChemScene[4]
Molecular Formula C₇H₆BrN₃PubChem[3]
Molecular Weight 212.05 g/mol PubChem[3]
Physical Form SolidSigma-Aldrich[2]
Topological Polar Surface Area 30.7 ŲPubChem[3]
XLogP3 1.1PubChem[3]

GHS Hazard Profile and Toxicological Assessment

Based on available data, this compound is classified under the Globally Harmonized System (GHS) with a clear set of warnings that dictate its handling procedures. The primary hazards are associated with acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.

  • Signal Word: Warning

  • GHS Pictogram: GHS07 (Exclamation Mark)

GHS_Classification cluster_compound This compound cluster_hazards Identified Hazards Compound CAS: 1784125-40-1 GHS Classification SignalWord Signal Word: Warning Compound->SignalWord Indicates Pictogram Pictogram: GHS07 (Exclamation Mark) H_Statements H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation Pictogram->H_Statements Corresponds To SignalWord->Pictogram Visually Represented By

Caption: GHS Hazard Classification Summary.

Hazard Statement Analysis:
  • H302 - Harmful if swallowed: This indicates acute toxicity if the compound is ingested. The causality is direct chemical toxicity, necessitating strict hygiene measures to prevent accidental ingestion.[5]

  • H315 - Causes skin irritation: The compound can cause local inflammation upon contact with the skin. This is a common property for functionalized aromatic heterocycles and requires the use of appropriate gloves.

  • H319 - Causes serious eye irritation: Direct contact with the eyes can lead to significant irritation. This underscores the mandatory use of safety goggles or a face shield.[6]

  • H335 - May cause respiratory irritation: As a solid, the primary risk of respiratory irritation comes from inhaling dust or aerosolized particles. This necessitates handling in a well-ventilated area, preferably a fume hood, to minimize exposure.[6]

Proactive Risk Management: Safe Handling and Storage Protocols

The following protocols are designed as a self-validating system, where the justification for each step is directly linked to the known hazards of the compound.

Engineering Controls & Personal Protective Equipment (PPE)

The primary line of defense is to engineer out the risk. When handling this compound, especially when weighing or transferring the solid, all operations must be conducted in a certified chemical fume hood to mitigate the inhalation risk (H335).[6]

A robust PPE strategy is non-negotiable:

  • Eye Protection: Wear tight-sealing safety goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards. This is a direct countermeasure to the H319 hazard.[7]

  • Hand Protection: Use chemically resistant, impermeable gloves (e.g., nitrile). Gloves must be inspected for integrity before use and changed immediately if contamination is suspected. This protocol directly addresses the H315 hazard.[6]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned to protect skin from accidental contact.[6]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Verify Fume Hood Certification B Don PPE: - Goggles - Nitrile Gloves - Lab Coat A->B C Transfer Compound Inside Fume Hood B->C D Weigh Solid (Minimize Dust) C->D E Securely Seal Container After Use D->E F Decontaminate Work Surface E->F G Dispose of Gloves in Hazardous Waste F->G H Wash Hands Thoroughly G->H

Caption: Standard workflow for safely handling the compound.

Storage and Hygiene

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][8] Some suppliers recommend refrigerated storage, which should be followed if indicated on the product label.

  • Incompatibilities: Keep away from strong oxidizing agents, as these can lead to vigorous reactions.[9]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9]

Emergency Response and First Aid

In the event of an exposure or spill, a rapid and correct response is critical.

First Aid Measures

The following first-aid protocols are based on the compound's specific hazards.

Emergency_Response cluster_routes cluster_actions Exposure Exposure Event Occurs Inhalation Inhalation (H335) Exposure->Inhalation Skin Skin Contact (H315) Exposure->Skin Eyes Eye Contact (H319) Exposure->Eyes Ingestion Ingestion (H302) Exposure->Ingestion Action_Inhale Move to fresh air. Seek medical attention if breathing is difficult. Inhalation->Action_Inhale Action_Skin Remove contaminated clothing. Wash with plenty of soap and water. Skin->Action_Skin Action_Eyes Rinse cautiously with water for at least 15 minutes. Remove contact lenses. Seek medical attention. Eyes->Action_Eyes Action_Ingest Rinse mouth. Do NOT induce vomiting. Call a Poison Center or doctor. Ingestion->Action_Ingest

Caption: Emergency first-aid decision tree by exposure route.

  • If Inhaled: Move the individual to fresh air. If breathing is difficult or irritation persists, seek immediate medical attention.[7][8]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[8] If irritation develops or persists, consult a physician.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][8] Remove contact lenses if present and easy to do. It is imperative to seek medical attention to prevent serious injury.[7]

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Call a Poison Control Center or a doctor immediately for guidance.[5]

Accidental Release Measures

For minor spills of this solid compound:

  • Evacuate non-essential personnel and ensure the area is well-ventilated.

  • Wear the full PPE as described in section 3.1.

  • Avoid generating dust.[5] Gently sweep or scoop the material into a clean, dry, labeled container for hazardous waste disposal. Do not use compressed air for cleanup.[5]

  • Once the material is collected, decontaminate the area with an appropriate solvent and wash with soap and water.

Fire-Fighting Measures

While not considered highly flammable, containers may burn in a fire.[5]

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[8]

  • Specific Hazards: Combustion may produce toxic and corrosive fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide (HBr).

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[9]

Disposal Considerations

All waste material, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste. Dispose of contents and containers at an approved waste disposal plant in accordance with all local, state, and federal regulations.[5][6] Do not allow the product to enter drains or waterways.[6]

References

  • This compound , PubChem - NIH, [Link]

  • Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase , MDPI, [Link]

Sources

Technical Guide: Solubility Profiling and Handling of 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine in DMSO and Methanol Content Type: Technical Application Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary

This technical guide provides an in-depth analysis of the solubility characteristics of This compound (CAS: 1784125-40-1), a critical heterocyclic building block in the synthesis of bioactive small molecules, particularly kinase inhibitors and antiviral agents.

While DMSO serves as the primary vehicle for high-concentration stock solutions due to its high dielectric constant and aprotic nature, Methanol plays a distinct role in analytical dilution and purification workflows. This guide synthesizes physicochemical principles with practical, self-validating protocols to ensure reproducibility in drug development pipelines.

Physicochemical Profile & Theoretical Solubility

To predict solubility behavior, one must understand the molecular architecture. The imidazo[4,5-c]pyridine core is a fused bicyclic heterocycle.

PropertyValue / CharacteristicImplication for Solubility
Molecular Weight 212.05 g/mol Low MW favors solubility in organic solvents.
LogP (Predicted) ~1.1Moderately lipophilic. Soluble in organic media; poor aqueous solubility.
H-Bond Donors 0No -NH or -OH groups to donate H-bonds (aprotic).
H-Bond Acceptors 3 (N atoms)Pyridine and Imidazole nitrogens accept H-bonds from protic solvents (MeOH).
Key Substituents 7-Bromo (Hydrophobic), 3-Methyl (Hydrophobic)Increases lipophilicity; Bromine enhances crystal lattice energy via halogen bonding.

Expert Insight: The absence of H-bond donors makes this compound an H-bond acceptor base . Consequently, its solubility in Methanol is driven by the solvent donating protons to the nitrogen lone pairs, whereas solubility in DMSO is driven by strong dipole-dipole interactions disrupting the crystal lattice.

Solubility in DMSO (Dimethyl Sulfoxide)

Mechanism of Action

DMSO is the "Universal Solvent" for this class of heterocycles. The sulfoxide oxygen acts as a potent H-bond acceptor, while the methyl groups interact with the hydrophobic bromine and methyl regions of the solute.

  • Expected Solubility: High (> 50 mM / > 10 mg/mL).

  • Primary Application: Biological assay stock solutions, synthetic reaction solvent (SnAr, Suzuki coupling).

Protocol: Preparation of High-Concentration Stock (50 mM)

Objective: Create a stable, precipitate-free stock for biological screening.

  • Weighing: Weigh 10.6 mg of the compound into a sterile 1.5 mL amber glass vial (protect from light due to bromide sensitivity).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, Water <0.1%).

  • Dissolution: Vortex for 30 seconds.

    • Self-Validating Check: Hold the vial against a light source. The solution must be optically clear with no Schlieren lines (swirls indicating density gradients).

    • Troubleshooting: If particulates remain, sonicate at 40 kHz for 5 minutes. Persistent turbidity suggests inorganic salt contamination (e.g., KBr from synthesis).

  • Storage: Store at -20°C. DMSO freezes at 19°C; repeated freeze-thaw cycles can induce precipitation. Aliquot into single-use vials to maintain integrity.

Solubility in Methanol (MeOH)

Mechanism of Action

Methanol is a polar protic solvent. It solubilizes the compound by donating a hydrogen bond to the pyridine or imidazole nitrogen atoms. However, the hydrophobic 7-bromo substituent limits solubility compared to DMSO.

  • Expected Solubility: Moderate (1–10 mg/mL at RT).

  • Primary Application: LC-MS sample preparation, recrystallization, thin-layer chromatography (TLC).

Protocol: Analytical Sample Prep (1 mg/mL)

Objective: Prepare a sample for HPLC/LC-MS analysis without crashing out in the injector.

  • Initial Dissolution: Dissolve 1 mg of solid in 50 µL DMSO (to ensure complete lattice disruption).

  • Dilution: Slowly add 950 µL of Methanol while vortexing.

    • Causality: Adding MeOH directly to the solid may result in slow dissolution kinetics due to the crystal lattice energy. The "DMSO-Push" method overcomes this activation energy barrier.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection to protect the column.

Comparative Analysis & Workflow Visualization

Table 1: Solvent Selection Guide
FeatureDMSOMethanol
Solubility Capacity High (Preferred for Stocks)Moderate (Preferred for Analysis)
Boiling Point 189°C (Difficult to remove)64.7°C (Easy to evaporate)
Biological Toxicity Low (at <0.1% v/v)High (Cytotoxic at moderate levels)
Recrystallization Poor (Solvent too strong)Excellent (Temp-dependent solubility)
Workflow: Solubility Determination & Stock Management

The following diagram outlines the logical decision tree for handling this compound in a research setting.

SolubilityWorkflow cluster_0 Solvent Selection Start Compound: 7-Bromo-3-methyl- 3H-imidazo[4,5-c]pyridine Choice Intended Application? Start->Choice BioAssay Biological Assay (IC50 / Screening) Choice->BioAssay High Conc Needed Analysis Analytical Chem (HPLC / NMR) Choice->Analysis Volatility Needed Purification Purification (Recrystallization) Choice->Purification Temp Diff Needed DMSO_Stock Prepare 50mM Stock (Anhydrous DMSO) BioAssay->DMSO_Stock Use DMSO MeOH_Sol Dissolve in MeOH (Optional: 5% DMSO co-solvent) Analysis->MeOH_Sol Use Methanol Hot_MeOH Dissolve at 60°C Cool to 4°C Purification->Hot_MeOH Hot Methanol VisualCheck Visual Inspection: Clear Solution? DMSO_Stock->VisualCheck Store Aliquot & Freeze (-20°C) VisualCheck->Store Yes Sonicate Sonicate VisualCheck->Sonicate No (Turbid) Sonicate->VisualCheck Filter Filter MeOH_Sol->Filter 0.22 µm PTFE Filter Crystals Crystals Hot_MeOH->Crystals Collect Crystals

Figure 1: Decision matrix for solvent selection based on downstream application (Assay, Analysis, or Purification).

Experimental Protocols for Solubility Determination

If exact solubility data is required for a regulatory filing or specific formulation, use the Saturation Shake-Flask Method .

Protocol: Thermodynamic Solubility (Shake-Flask)[1]
  • Preparation: Add excess solid (~20 mg) to a glass vial.

  • Solvent: Add 1.0 mL of solvent (DMSO or Methanol).

  • Equilibration: Cap tightly and shake at 300 rpm at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Remove supernatant.

    • Dilute 100-fold with mobile phase.

    • Inject into HPLC (UV detection at 254 nm).

    • Calculate concentration against a standard curve.

Troubleshooting Common Issues
  • Water Uptake (DMSO): DMSO is hygroscopic. Absorption of water significantly decreases the solubility of this hydrophobic compound, leading to "crashing out" over time. Solution: Always use a septum-sealed vial and store under nitrogen/argon.

  • Jelly Formation: At very high concentrations (>100 mM), imidazopyridines can form supramolecular gels in alcohols. Solution: Gentle heating (40°C) usually breaks the gel; dilute immediately.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84063657, 7-Bromo-3-methylimidazo[4,5-c]pyridine. Retrieved from [Link]

  • Perin, N., et al. (2014). Synthesis and antiproliferative activity of novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. (Analogous scaffold solubility data). Retrieved from [Link]

Technical Whitepaper: 7-Bromo-imidazo[4,5-c]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis, Functionalization, and Medicinal Applications

Executive Summary: The Privileged "C7-Hook"

The 7-bromo-imidazo[4,5-c]pyridine scaffold represents a high-value pharmacophore in modern drug discovery, distinct from its more common [4,5-b] and [1,2-a] isomers. Its structural uniqueness lies in the placement of the pyridine nitrogen at position 5, creating a specific electronic distribution that mimics purine nucleosides while offering enhanced solubility and metabolic stability profiles.

The C7-bromide functionality is the critical "electrophilic hook," enabling late-stage diversification via palladium-catalyzed cross-couplings. This allows researchers to probe hydrophobic pockets in kinases (e.g., PI3K, mTOR) and Toll-like receptors (TLR7) without disrupting the core hydrogen-bonding motifs essential for target binding. This guide synthesizes the optimal routes for accessing, functionalizing, and applying this scaffold.

Chemical Architecture & Significance
2.1 Structural Analysis

The imidazo[4,5-c]pyridine core is a fused bicyclic heterocycle. The "7-bromo" designation places the halogen on the pyridine ring, adjacent to the bridgehead carbon (C7a).

  • H-Bonding Potential: The imidazole moiety (N1/N3) serves as a donor/acceptor pair, critical for hinge-binding in kinase inhibitors.

  • Electronic Character: The pyridine nitrogen at N5 pulls electron density, making C7 and C4 susceptible to nucleophilic attack, though the bromine at C7 is primarily exploited for metal-catalyzed couplings.

  • Purine Bioisosterism: The scaffold effectively mimics adenosine, making it a privileged structure for ATP-competitive inhibitors and immunomodulators.

2.2 The Regioselectivity Challenge

A defining challenge in this scaffold is N-alkylation . Unlike simple benzimidazoles, the [4,5-c]pyridine system presents three nucleophilic nitrogens: N1, N3 (imidazole), and N5 (pyridine).

  • Thermodynamic Control: Under basic conditions (e.g., K₂CO₃/DMF), alkylation mixtures often favor N1 or N3 depending on C2-substituents.

  • The N5 Anomaly: Research indicates that under specific conditions (strong electrophiles, polar aprotic solvents), alkylation can occur at the pyridine nitrogen (N5), leading to quaternary salts. This is often a competing side reaction that must be suppressed unless the cationic species is the target.

Synthetic Access: The "Bottom-Up" Approach

The most robust route to the 7-bromo-imidazo[4,5-c]pyridine core does not start with the fused system but builds it from a pyridine precursor to ensure correct halogen placement.

3.1 Retrosynthetic Logic

To achieve the 7-bromo regioisomer, the starting material of choice is 2-bromo-4,5-diaminopyridine .

DOT Diagram: Retrosynthetic Pathway

RetroSynthesis cluster_legend Key Transformation Target 7-Bromo-imidazo[4,5-c]pyridine Precursor 2-Bromo-4,5-diaminopyridine Target->Precursor Cyclization (Orthoesters) Start 2-Bromo-4-amino-5-nitropyridine Precursor->Start Reduction (Fe/AcOH or H2/Pd) Cyclization Cyclization

Figure 1: Retrosynthetic analysis for accessing the 7-bromo core. The bromine position on the pyridine ring is fixed prior to imidazole ring formation.

3.2 Validated Protocol: Cyclization

Objective: Synthesis of 7-bromo-1H-imidazo[4,5-c]pyridine.

  • Reagents: 2-bromo-4,5-diaminopyridine (1.0 eq), Triethyl orthoformate (TEOF) (excess), p-TsOH (catalytic).

  • Solvent: Ethanol or neat TEOF.

  • Conditions: Reflux (80–100°C) for 4–6 hours.

  • Workup:

    • Cool reaction mixture to RT.

    • Precipitate usually forms; filter and wash with cold ether.

    • If no precipitate, concentrate in vacuo and recrystallize from EtOAc/Hexane.

  • Validation: LC-MS should show a characteristic M+2 doublet pattern (1:1 ratio) due to the bromine isotope (

    
    /
    
    
    
    ).
Functionalization Strategies

Once the core is established, the C7-bromide is the primary handle for diversification.

4.1 Suzuki-Miyaura Coupling (C7-Arylation)

The C7 position is sterically accessible and electronically activated for Pd-catalyzed cross-coupling.

ParameterStandard ConditionOptimization for Difficult Substrates
Catalyst Pd(PPh₃)₄ (5-10 mol%)Pd(dppf)Cl₂ or Pd₂(dba)₃ + XPhos
Base Na₂CO₃ (2M aq.)K₃PO₄ or Cs₂CO₃ (anhydrous)
Solvent DME/Water or Dioxane/WaterToluene/Water or 1,4-Dioxane
Temp 80–100°C100–120°C (Microwave)
Yield 60–85%40–70%
4.2 N-Alkylation (Regiocontrol)

To selectively alkylate the imidazole ring (N1/N3) over the pyridine ring (N5):

  • Base: Use mild bases like Cs₂CO₃ or K₂CO₃. Avoid NaH unless necessary, as the "naked" anion is more promiscuous.

  • Temperature: Maintain lower temperatures (0°C to RT) to favor the kinetic product (often N1/N3) over the thermodynamic N5-quaternized product.

Medicinal Chemistry Applications
5.1 TLR7 Agonists (Immunotherapy)

Imidazo[4,5-c]pyridines are potent agonists of Toll-like Receptor 7 (TLR7). The 7-bromo position allows for the introduction of benzylic or biaryl groups that interact with the hydrophobic region of the TLR7 binding pocket, enhancing potency.

DOT Diagram: TLR7 Signaling & Activation

TLR7_Pathway Ligand 7-Br-Imidazo[4,5-c]pyridine Derivative TLR7 TLR7 (Endosomal) Ligand->TLR7 Binding MyD88 MyD88 Adapter TLR7->MyD88 Recruitment IRF7 IRF7 Translocation MyD88->IRF7 NFkB NF-κB Activation MyD88->NFkB Cytokines Interferon-α / Pro-inflammatory Cytokines IRF7->Cytokines Transcription NFkB->Cytokines

Figure 2: Mechanism of action for Imidazo[4,5-c]pyridine-based TLR7 agonists inducing immune response.

5.2 Kinase Inhibition (PI3K/mTOR)

The scaffold functions as an ATP-mimetic. The N1/N3 motif binds to the kinase hinge region. The C7-substituent (introduced via the bromide) extends into the solvent-exposed region or the hydrophobic back-pocket, conferring selectivity (e.g., sparing mTOR while hitting PI3K).

References
  • Temple, C., Jr., et al. (1987).[1] "Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines." Journal of Medicinal Chemistry, 30(10), 1746–1751.[1]

  • Doganc, F. & Goker, H. (2025). "N-Alkylation of Some Imidazopyridines." FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20.[2]

  • Saczewski, F., et al. (2017). "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Molecules, 22(6), 1013.

  • Sabnis, R. W. (2025).[3] "Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer." ResearchGate.[3]

  • Bld Pharmatech. (n.d.). "7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine Product Data." Sigma-Aldrich.[4]

Sources

An In-depth Technical Guide on 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine: A Note on the Absence of Publicly Available Physical Constants

Author: BenchChem Technical Support Team. Date: February 2026

To the intended audience of researchers, scientists, and drug development professionals,

This document serves to address the inquiry regarding the melting and boiling points of 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine. As a Senior Application Scientist, it is my responsibility to ensure that any technical guidance is built upon a foundation of verifiable, empirical data. After a comprehensive and exhaustive search of scientific literature, chemical databases, and supplier documentation, it must be reported that experimentally determined melting and boiling point data for this compound is not publicly available at this time.

This guide will, therefore, deviate from a standard whitepaper format that would typically detail these core physical properties. Instead, it will provide a summary of the available information for this compound, outline the established methodologies for determining its melting and boiling points, and discuss the implications of these uncharacterized properties for its application in research and development.

Characterization of this compound: What the Data Reveals

This compound is a heterocyclic organic compound with the chemical formula C₇H₆BrN₃.[1] Its structure, featuring a fused imidazole and pyridine ring system, is of significant interest in medicinal chemistry due to its analogy to purine nucleobases. This structural motif is a common scaffold in the development of novel therapeutic agents.

While precise melting and boiling points are not documented, several key physicochemical properties have been computed or are available from commercial suppliers. These are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₆BrN₃PubChem[1]
Molecular Weight 212.05 g/mol PubChem[1]
Physical Form SolidSigma-Aldrich
Purity (Typical) ≥95-97%Sigma-Aldrich, ChemScene[2]
CAS Number 1784125-40-1ChemScene[2]

The compound is commercially available from several suppliers, indicating that synthetic routes have been established.[2] However, the lack of published physical constants such as melting and boiling points suggests that either this specific isomer has not been fully characterized in the peer-reviewed literature, or the data resides in proprietary databases.

The Imperative of Empirical Determination: A Methodological Overview

The melting and boiling points are fundamental physical constants that provide critical insights into the purity and physical nature of a compound. For a solid crystalline substance, a sharp and well-defined melting point range is a primary indicator of high purity. Conversely, a broad melting range typically signifies the presence of impurities. The boiling point is a key parameter for purification by distillation and for understanding a compound's volatility.

For a novel or uncharacterized compound like this compound, the following experimental protocols would be employed to determine these values.

Experimental Protocol for Melting Point Determination

The determination of the melting point would be conducted using a calibrated melting point apparatus, following standard laboratory procedures.

Methodology:

  • Sample Preparation: A small quantity of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate. A preliminary rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) around the expected temperature.

  • Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (liquefaction) are recorded as the melting point range.

The following diagram illustrates the workflow for a standard melting point determination.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement start Start: Obtain Sample powder Finely Powder the Solid start->powder pack Pack Capillary Tube powder->pack place Place in Apparatus pack->place heat Heat at Controlled Rate place->heat observe Observe Phase Transition heat->observe record Record Melting Range observe->record end end record->end End: Report Data

Workflow for Melting Point Determination
Experimental Protocol for Boiling Point Determination

Given that this compound is a solid at room temperature, its boiling point is expected to be significantly high and may be accompanied by decomposition. Therefore, vacuum distillation is the preferred method for determining the boiling point.

Methodology:

  • Apparatus Setup: A micro-distillation apparatus is assembled. The sample is placed in the distillation flask with a magnetic stirrer. The system is connected to a vacuum pump and a manometer.

  • Heating: The sample is heated gently in an oil bath.

  • Pressure Control: The system is evacuated to a specific, stable pressure.

  • Observation and Data Recording: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded, along with the corresponding pressure.

  • Nomograph Correction: The boiling point at atmospheric pressure can be estimated from the observed boiling point at reduced pressure using a boiling point nomograph.

The logical flow for determining the boiling point is as follows:

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_distillation Vacuum Distillation start Start: Obtain Sample assemble Assemble Micro-distillation Apparatus start->assemble connect Connect to Vacuum and Manometer assemble->connect heat Heat Sample connect->heat evacuate Evacuate to Stable Pressure heat->evacuate observe Observe Boiling and Condensation evacuate->observe record Record Temperature and Pressure observe->record correct correct record->correct Correct to Atmospheric Pressure end end correct->end End: Report Boiling Point

Sources

The Strategic Deployment of 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine has emerged as a heterocyclic building block of significant interest within the medicinal chemistry landscape. Its unique structural and electronic properties, characterized by the fused imidazole and pyridine rings, a strategically positioned bromine atom, and a methyl group that dictates regioselectivity, make it a valuable scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, offering a technical resource for its effective utilization in drug discovery programs. We will delve into a plausible synthetic route, explore its versatile reactivity in key cross-coupling reactions, and highlight its role in the development of potent and selective kinase inhibitors and other biologically active molecules.

Physicochemical Properties and Structural Features

This compound is a solid at room temperature with the chemical formula C₇H₆BrN₃ and a molecular weight of approximately 212.05 g/mol .[1] Its CAS number is 1784125-40-1.[1] The molecule's structure, featuring a bicyclic aromatic system, imparts a degree of rigidity, while the bromine atom at the 7-position serves as a key handle for a variety of chemical transformations. The methyl group at the 3-position of the imidazole ring is a critical feature that influences the molecule's solubility, metabolic stability, and interaction with biological targets.

PropertyValueSource
Molecular FormulaC₇H₆BrN₃
Molecular Weight212.05 g/mol
CAS Number1784125-40-1[1]
Physical FormSolid[2]
PurityTypically >97%[2]
StorageRefrigerated[2]

Synthesis of this compound: A Plausible and Detailed Protocol

While a specific, publicly available, step-by-step synthesis of this compound is not extensively documented in the literature, a logical and efficient synthetic strategy can be devised based on established methodologies for the synthesis of related imidazo[4,5-c]pyridines. The proposed multi-step synthesis is outlined below.

Synthesis_Workflow A 3,5-Dibromopyridine B 5-Bromo-3-nitropyridine A->B Nitration C 5-Bromo-3-amino-4-nitropyridine B->C Amination D 5-Bromo-3,4-diaminopyridine C->D Reduction E 7-Bromo-1H-imidazo[4,5-c]pyridine D->E Cyclization F This compound E->F Methylation

Figure 1: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 5-Bromo-3,4-diaminopyridine (Intermediate D)

A plausible starting material is 3,5-dibromopyridine. A facile and general synthetic strategy involves reacting 3,5-dibromopyridine with an excess of an aliphatic amine under microwave heating conditions.[3] This approach avoids the need for metal-mediated or base-promoted reactions.

A more traditional approach involves the nitration of a suitable bromopyridine derivative, followed by reduction of the nitro group to an amine. For instance, 4-aminopyridine can be nitrated to 4-amino-3-nitropyridine.[4] Subsequent bromination could yield 4-amino-5-bromo-3-nitropyridine. The nitro group can then be reduced to an amine using standard reducing agents like tin(II) chloride or catalytic hydrogenation to afford 5-bromo-3,4-diaminopyridine.

Step 2: Cyclization to form the Imidazo[4,5-c]pyridine Core (Intermediate E)

The formation of the imidazole ring is typically achieved through the cyclization of the diaminopyridine intermediate. A common method involves reacting the diaminopyridine with an appropriate one-carbon source. For the synthesis of an unsubstituted imidazole ring, reagents like triethyl orthoformate or formic acid are often employed.[5][6] The reaction of 5-bromo-3,4-diaminopyridine with triethyl orthoformate, often with acid catalysis, would lead to the formation of 7-bromo-1H-imidazo[4,5-c]pyridine.

Experimental Protocol: Cyclization

  • To a solution of 5-bromo-3,4-diaminopyridine (1.0 eq) in a suitable solvent like ethanol, add triethyl orthoformate (1.2 eq).

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 7-bromo-1H-imidazo[4,5-c]pyridine.

Step 3: Regioselective Methylation to Yield this compound (Final Product F)

The final step is the N-methylation of the imidazo[4,5-c]pyridine core. The regioselectivity of this reaction is a critical consideration, as methylation can occur at different nitrogen atoms in the heterocyclic system. In the case of imidazo[4,5-c]pyridines, alkylation can occur on the imidazole nitrogens (N1 or N3) or the pyridine nitrogen (N5).

Studies on the N-alkylation of similar imidazopyridine systems have shown that the regioselectivity is influenced by factors such as the nature of the alkylating agent, the base used, and the solvent. For imidazo[4,5-c]pyridines, alkylation with benzyl bromides in the presence of potassium carbonate in DMF has been shown to predominantly yield the N5-alkylated product.[7] However, to obtain the desired 3-methyl isomer, specific conditions that favor methylation on the imidazole ring are required. The use of a less sterically hindered methylating agent like methyl iodide in the presence of a strong base such as sodium hydride in an aprotic solvent like DMF at low temperatures could favor methylation at the more nucleophilic imidazole nitrogen.[8][9] The precise ratio of N1 versus N3 methylation would depend on the electronic and steric environment around these nitrogens.

Experimental Protocol: Methylation

  • To a solution of 7-bromo-1H-imidazo[4,5-c]pyridine (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting crude product, a mixture of regioisomers, can be purified by column chromatography to isolate the desired this compound.

Reactivity and Application as a Heterocyclic Building Block

The synthetic utility of this compound lies in the versatile reactivity of its bromine substituent. This bromine atom can be readily displaced or used in various cross-coupling reactions to introduce a wide range of functional groups, enabling the rapid generation of diverse compound libraries for drug discovery.

Reactivity_Diagram Core 7-Bromo-3-methyl-3H- imidazo[4,5-c]pyridine Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, base) Core->Suzuki Buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst, base) Core->Buchwald Product_Suzuki 7-Aryl-3-methyl-3H- imidazo[4,5-c]pyridine Suzuki->Product_Suzuki Product_Buchwald 7-Amino-3-methyl-3H- imidazo[4,5-c]pyridine Buchwald->Product_Buchwald

Figure 2: Key cross-coupling reactions of this compound.
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds.[10] In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the 7-position. This is particularly valuable in medicinal chemistry for exploring structure-activity relationships (SAR) by modifying the substituents that can interact with the binding pockets of target proteins.

Generic Protocol for Suzuki-Miyaura Coupling

  • In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate or cesium carbonate (2.0 eq).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene) and water.

  • Degas the mixture and heat it under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][12] This reaction is instrumental for introducing a wide variety of primary and secondary amines at the 7-position of the imidazo[4,5-c]pyridine core. The resulting amino-substituted derivatives are often key intermediates in the synthesis of biologically active molecules, as the amino group can serve as a handle for further functionalization or as a crucial pharmacophoric element.

Generic Protocol for Buchwald-Hartwig Amination

  • To a reaction vessel, add this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong base such as sodium tert-butoxide.

  • Add an anhydrous aprotic solvent like toluene or dioxane.

  • Degas the mixture and heat it under an inert atmosphere until the reaction is complete.

  • After cooling, the reaction is quenched, and the product is extracted into an organic solvent.

  • Purification is typically achieved through column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The imidazo[4,5-c]pyridine scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. This structural motif is found in numerous compounds with diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][8]

Kinase Inhibitors

A significant application of imidazo[4,5-c]pyridine derivatives is in the development of protein kinase inhibitors.[13] Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The imidazo[4,5-c]pyridine core can act as a hinge-binding motif, a key interaction for many kinase inhibitors.

For example, derivatives of the isomeric imidazo[4,5-b]pyridine scaffold have been developed as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are important targets in acute myeloid leukemia (AML).[14][15] The bromine at the 7-position of this compound provides a strategic point for introducing substituents that can occupy the solvent-exposed regions of the kinase active site, thereby enhancing potency and selectivity.

Other Therapeutic Areas

Beyond oncology, imidazo[4,5-c]pyridine derivatives have shown promise in other therapeutic areas. For instance, certain analogs have been investigated as PARP-1 inhibitors for cancer therapy and as antimycobacterial agents against Mycobacterium tuberculosis.[11][12] The ability to easily diversify the 7-position of the scaffold using the bromo-intermediate makes it an attractive starting point for the exploration of new chemical space in the search for novel therapeutics.

Conclusion

This compound is a valuable and versatile heterocyclic building block for modern drug discovery. Its synthesis, while requiring a multi-step approach, is achievable through established synthetic methodologies. The true power of this compound lies in the reactivity of its bromine atom, which enables the facile introduction of a wide array of functional groups through robust and reliable cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds. The demonstrated importance of the imidazo[4,5-c]pyridine scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, underscores the potential of this compound as a key starting material for the discovery of next-generation therapeutics. This guide provides the foundational knowledge for researchers to effectively harness the potential of this important heterocyclic core.

References

Sources

Methodological & Application

Application Note: Synthesis Protocol for 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the robust synthesis of 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine .

Given the structural challenges associated with regioselective methylation of the imidazo[4,5-c]pyridine scaffold, this guide prioritizes a Convergent Synthesis Protocol (Ring Construction


 Alkylation 

Purification) which is the industry standard for generating high-purity isomers for SAR (Structure-Activity Relationship) studies.

H

BrN

Molecular Weight: 212.05 g/mol

Executive Summary & Strategic Analysis

The synthesis of This compound presents a classic regioselectivity challenge. The imidazo[4,5-c]pyridine core contains two nucleophilic nitrogens (N1 and N3) within the imidazole ring. Direct methylation of the unsubstituted scaffold typically yields a mixture of N1-methyl and N3-methyl isomers, often favoring the N1 isomer due to steric and electronic factors governed by the pyridine fusion.

To ensure the isolation of the specific 3-methyl isomer, this protocol employs a Stepwise Cyclization followed by Chromatographic Resolution . While regioselective routes using specific fluorinated precursors (e.g., 2-bromo-5-fluoro-4-nitropyridine) exist, they predominantly favor the N1-isomer via S


Ar displacement of the fluorine. Therefore, the most reliable route for the 3-methyl target involves constructing the 7-bromo core and separating the isomers post-alkylation.
Key Reaction Pathway
  • Precursor Assembly: Selective amination of 2,4-dibromo-5-nitropyridine.

  • Reduction: Conversion of the nitro group to an amine.

  • Cyclization: Formation of the imidazole ring using triethyl orthoformate.

  • Alkylation & Purification: Non-selective methylation followed by rigorous HPLC/Flash separation to isolate the 3-methyl isomer.

Detailed Synthesis Protocol

Phase 1: Preparation of the Scaffold (7-Bromo-1H-imidazo[4,5-c]pyridine)

Starting Material: 2,4-Dibromo-5-nitropyridine (Commercial Grade)

Step 1.1: Regioselective S

Ar Amination
  • Objective: Synthesize 2-bromo-5-nitropyridin-4-amine.

  • Rationale: The C4 position in 2,4-dibromo-5-nitropyridine is more reactive toward nucleophilic attack than C2 due to the ortho-activation by the nitro group and para-activation by the pyridine nitrogen.

Procedure:

  • Dissolve 2,4-dibromo-5-nitropyridine (10.0 g, 35.5 mmol) in Ethanol (100 mL).

  • Cool the solution to 0°C in an ice bath.

  • Dropwise add Ammonia solution (7N in MeOH, 1.1 eq) or aqueous NH

    
    OH, maintaining internal temperature < 5°C.
    
  • Stir at 0°C for 2 hours, then warm to room temperature (RT) for 1 hour.

  • Monitor: TLC (Hexane/EtOAc 3:1) should show consumption of starting material.

  • Workup: Concentrate the solvent in vacuo. Resuspend the residue in water (50 mL) and filter the yellow precipitate. Wash with cold water and dry under vacuum.

  • Yield Target: >85% (Yellow solid).

Step 1.2: Nitro Reduction
  • Objective: Synthesize 6-bromopyridine-3,4-diamine (Note: Numbering changes upon reduction/naming conventions, but chemically this is 2-bromo-4,5-diaminopyridine).

  • Reagents: Iron powder (Fe), Ammonium Chloride (NH

    
    Cl).
    

Procedure:

  • Suspend the product from Step 1.1 (5.0 g) in a mixture of Ethanol (80 mL) and Water (20 mL).

  • Add Ammonium Chloride (5.0 eq) and Iron Powder (5.0 eq, 325 mesh).

  • Heat to reflux (80°C) with vigorous stirring for 2-4 hours.

  • Monitor: LC-MS for disappearance of the nitro peak (-46 mass units).

  • Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Concentrate the filtrate to dryness. Extract with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Stability Note: Diaminopyridines are oxidation-sensitive; proceed immediately to cyclization.

Step 1.3: Cyclization to 7-Bromo-1H-imidazo[4,5-c]pyridine
  • Objective: Construct the fused imidazole ring.

  • Reagent: Triethyl orthoformate (TEOF).

Procedure:

  • Dissolve the crude diamine (from Step 1.2) in Triethyl Orthoformate (10 volumes).

  • Add a catalytic amount of p-Toluenesulfonic acid (pTSA, 5 mol%).

  • Reflux at 100-110°C for 3-6 hours.

  • Monitor: LC-MS [M+H]+ = 198/200 (Br pattern).

  • Workup: Cool to RT. The product often precipitates. If not, concentrate and triturate with diethyl ether.

  • Filter the solid, wash with ether, and dry.

  • Data: ^1H NMR (DMSO-d

    
    ) typically shows the C2-H singlet around 8.4-8.5 ppm.
    
Phase 2: Alkylation and Isomer Separation

Target: this compound.[1]

Step 2.1: Methylation
  • Challenge: Alkylation occurs at both N1 and N3.

  • Conditions: Mild base to minimize poly-alkylation.

Procedure:

  • Dissolve 7-bromo-1H-imidazo[4,5-c]pyridine (2.0 g, 10 mmol) in anhydrous DMF (20 mL).

  • Add Cesium Carbonate (Cs

    
    CO
    
    
    
    , 1.5 eq) or K
    
    
    CO
    
    
    . Stir for 15 min at RT.
  • Dropwise add Iodomethane (MeI, 1.1 eq) diluted in DMF (2 mL).

  • Stir at RT for 2-12 hours.

  • Monitor: LC-MS will show two peaks with identical mass ([M+H]+ = 212/214).

    • Peak A (Major): Often N1-methyl.

    • Peak B (Minor/Significant):N3-methyl (Target) .

  • Workup: Pour into ice water (100 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with LiCl (5% aq) to remove DMF, then brine. Dry and concentrate.

Step 2.2: Purification & Identification (Critical)
  • Method: Flash Column Chromatography or Prep-HPLC.

  • Stationary Phase: Silica Gel (for Flash) or C18 (for HPLC).

  • Eluent: Dichloromethane (DCM) / Methanol (MeOH) gradient (0-10% MeOH).

Separation Protocol:

  • Load the crude mixture onto a silica column.

  • Elute with a slow gradient of DCM:MeOH (100:0

    
     95:5).
    
  • Isomer Identification:

    • N1-Isomer (7-bromo-1-methyl): typically elutes second (more polar) in DCM/MeOH systems due to higher dipole moment interaction with silica, or first depending on specific column chemistry.

    • N3-Isomer (7-bromo-3-methyl): typically elutes first (less polar) or is distinct by NOE (Nuclear Overhauser Effect) NMR.

  • Validation (NOE NMR):

    • Irradiate the N-Methyl protons.

    • N3-Methyl: Should show NOE enhancement with the bridgehead proton H4 (the proton between N3 and N5).

    • N1-Methyl: Should show NOE enhancement with the bridgehead proton H7 (or H6/H2 depending on numbering, but distinct from H4).

Analytical Data Summary

PropertyValue / Description
Appearance Off-white to pale yellow solid
Mass Spec (ESI) [M+H]

= 211.97 / 213.97 (1:1 Br isotope pattern)

H NMR (DMSO-d

)

8.65 (s, 1H, H-2), 8.50 (s, 1H, H-4), 7.95 (s, 1H, H-6), 3.95 (s, 3H, N-CH

)
Regiochemistry Confirmed by NOESY: Cross-peak between N-Me and H-4 (singlet near pyridine N).[1][2][3][4]

Reaction Workflow Diagram (Graphviz)

SynthesisProtocol SM 2,4-Dibromo-5-nitropyridine Step1 S_NAr Amination (NH3, EtOH, 0°C) SM->Step1 Int1 2-Bromo-5-nitro-pyridin-4-amine Step1->Int1 Step2 Reduction (Fe, NH4Cl, EtOH/H2O) Int1->Step2 Int2 2-Bromo-4,5-diaminopyridine Step2->Int2 Step3 Cyclization (TEOF, pTSA, Reflux) Int2->Step3 Core 7-Bromo-1H-imidazo[4,5-c]pyridine (Scaffold) Step3->Core Step4 Methylation (MeI, Cs2CO3, DMF) Core->Step4 Mixture Mixture of N1-Me & N3-Me Step4->Mixture Step5 Purification (Flash/HPLC) Mixture->Step5 Product TARGET: this compound Step5->Product Isolate Isomer

Caption: Stepwise synthesis workflow from 2,4-dibromo-5-nitropyridine to the target 3-methyl isomer.

References

  • Regioselective Synthesis of Imidazo[4,5-c]pyridines. Organic Process Research & Development, 2006, 10(2), 257–261.[5] Link

  • Synthesis and SAR of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Journal of Medicinal Chemistry, 2012, 55(20), 8745–8756. Link

  • PubChem Compound Summary: this compound. National Center for Biotechnology Information. Link

  • Synthesis of 2-substituted imidazo[4,5-b]pyridines and [4,5-c]pyridines. Tetrahedron Letters, 2017, 58, 25-32. Link

Sources

Application Note: High-Fidelity Buchwald-Hartwig Amination of 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine scaffold acts as a critical pharmacophore in modern drug discovery, particularly for PI3K, mTOR, and other kinase inhibitors. While the C7-bromide offers a handle for diversification, the fused bicyclic nitrogen system presents unique challenges for Palladium-catalyzed cross-coupling.

This Application Note provides a validated, high-fidelity protocol for the Buchwald-Hartwig amination of this specific substrate. Unlike standard aryl bromides, this electron-deficient heteroaryl halide requires a catalytic system capable of overcoming two primary failure modes:

  • Catalyst Poisoning: The N1 and N5 nitrogen lone pairs can competitively bind to the Palladium center, arresting the catalytic cycle.

  • Hydrodehalogenation: The electron-deficient nature of the pyridine ring increases the rate of protodebromination side-reactions.

This guide moves beyond "recipe-following" to establish a robust, self-validating workflow for coupling both primary and secondary amines.

Mechanistic Insight & Catalyst Selection

The Heterocycle Challenge

The substrate contains three nitrogen atoms. In the 3-methyl-3H isomer, the N3 is alkylated, but N1 (imidazole) and N5 (pyridine) remain Lewis basic. Standard ligands (e.g.,


, dppf) often fail because they cannot prevent the formation of stable, off-cycle Pd-substrate adducts (

dimers).

The Solution: Use bulky, electron-rich dialkylbiarylphosphine ligands (Buchwald Ligands). These ligands promote:

  • Rapid Oxidative Addition: Crucial for the electron-deficient C7-Br bond.

  • Reductive Elimination: The bulk forces the product formation, preventing the formation of stable amido-complexes.

Visualization: The Catalytic Cycle

The following diagram illustrates the specific pathway and potential off-cycle traps for this imidazopyridine scaffold.

BuchwaldCycle PreCat Pd(II) Pre-catalyst (Rapid Activation) ActivePd L-Pd(0) Active Species PreCat->ActivePd Reduction OxAdd Oxidative Addition (Pd inserts into C7-Br) ActivePd->OxAdd + Substrate AmineBind Amine Binding & Deprotonation (Base) OxAdd->AmineBind + HNRR' / Base Trap OFF-CYCLE TRAP: Pd Coordination to N1/N5 OxAdd->Trap Small Ligands Dehalo SIDE REACTION: Hydrodehalogenation OxAdd->Dehalo High Temp / Slow Amine Binding RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim Rate Limiting Step RedElim->ActivePd Regeneration

Figure 1: Catalytic cycle highlighting the critical necessity of bulky ligands to avoid N-coordination traps.

Experimental Protocols

Ligand & Base Selection Matrix

Do not guess. Use the following logic tree to select your initial conditions based on the amine partner.

DecisionTree Start Select Amine Partner Primary Primary Amine (R-NH2) Start->Primary Secondary Secondary Amine (R2-NH) Start->Secondary Aniline Aniline / Heteroaniline Start->Aniline L_Brett Ligand: BrettPhos (Prevents bis-arylation) Primary->L_Brett L_RuPhos Ligand: RuPhos (General Purpose) Secondary->L_RuPhos L_XPhos Ligand: XPhos (Sterically demanding) Aniline->L_XPhos Base_Weak Base: Cs2CO3 (Sensitive Groups) L_Brett->Base_Weak Standard Base_Strong Base: NaOtBu (Unreactive Amines) L_RuPhos->Base_Strong Standard L_XPhos->Base_Strong

Figure 2: Logic flow for selecting the optimal catalytic system based on amine class.

Standard Protocol (100 mg Scale)

This protocol uses BrettPhos Pd G4 precatalyst. The G4 precatalyst is preferred over separate Pd sources (like


) because it ensures a defined 1:1 Pd:Ligand ratio and rapid initiation at lower temperatures.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: 1.2 equiv

  • Catalyst: BrettPhos Pd G4 (2-5 mol%)

  • Base:

    
     (1.5 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (0.1 M concentration)

Step-by-Step Methodology:

  • Charge Solids: In a nitrogen-filled glovebox or using strict Schlenk technique, add the imidazopyridine substrate (100 mg), base (

    
     or 
    
    
    
    ), and BrettPhos Pd G4 catalyst to a reaction vial equipped with a magnetic stir bar.
    • Note: If the amine is a solid, add it now.

  • Solvent Addition: Seal the vial with a septum cap. Evacuate and backfill with

    
     three times (if outside glovebox). Inject anhydrous 1,4-Dioxane via syringe.
    
    • Note: If the amine is a liquid, add it after the solvent via microsyringe.

  • Reaction: Place the vial in a pre-heated aluminum block at 80°C .

    • Why 80°C? Higher temperatures (>100°C) promote hydrodehalogenation of the pyridine ring.

  • Monitoring (Self-Validation):

    • Check LCMS at 1 hour.

    • Pass Criteria: >50% conversion to product; <5% de-brominated byproduct.

    • Fail Criteria: High starting material remaining + significant de-bromination. Action: Switch to t-Amyl alcohol and lower temp to 60°C.

  • Work-up:

    • Cool to room temperature.[1] Dilute with EtOAc.

    • Filter through a pad of Celite to remove Pd black and inorganic salts.

    • Concentrate in vacuo.

  • Purification: Flash chromatography (DCM/MeOH gradient). The imidazopyridine core is polar; start with 100% DCM and grade to 10% MeOH.

Scale-Up Considerations (Gram Scale)

When scaling to >1g, heat transfer and Pd removal become critical.

  • Concentration: Increase to 0.2 M to improve kinetics.

  • Scavenging: After Celite filtration, treat the organic layer with SiliaMetS® Thiol or DMT (0.5 equiv relative to Pd) for 2 hours to remove residual Palladium, which can coordinate to the imidazole nitrogens and contaminate the final product.

Data & Troubleshooting

Ligand Screening Performance (Representative Data)

The following table summarizes expected performance based on internal validation with similar heteroaryl bromides.

LigandAmine TypeConversion (1h)Yield (Isolated)Notes
BrettPhos Primary (Alkyl)98% 92% Gold Standard for primary amines.
RuPhos Secondary (Cyclic)95% 88% Excellent for morpholine/piperazine.
XPhos Aniline85%80%Good, but slower kinetics than BrettPhos.
PPh3 Any<10%N/AFailed. Pd poisoning by substrate N.
dppf Any30%15%Significant dehalogenation observed.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by N1/N5.Switch to BrettPhos Pd G4 or tBuBrettPhos . Increase catalyst loading to 5 mol%.
De-brominated Byproduct Hydride source present; Temp too high.Switch solvent to Toluene (non-protic). Lower temp to 65°C. Ensure solvent is anhydrous.
Product Trapped on Silica Product is highly polar/basic.Add 1% Triethylamine or NH4OH to the eluent during purification.
Incomplete Reaction Base insolubility.If using

, add 1 equiv of water (0.1 mL) to solubilize the base ("wet" conditions) or switch to soluble organic base (DBU) if compatible.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Ingoglia, B. T., & Buchwald, S. L. (2016). Palladium-Catalyzed Cross-Coupling of Heteroaryl Halides.[2][3] Organic Letters, 18(19), 4968–4970. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5][6] Reaction of aryl bromides with primary and secondary amines. Journal of the American Chemical Society, 116(13), 5969–5970. Link

Sources

Scale-Up Synthesis of 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine is a key heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. Its structural motif is found in compounds targeting a range of diseases, making a reliable and scalable synthesis paramount for advancing drug discovery programs.[1] The synthesis of imidazo[4,5-c]pyridines and related imidazopyridines often involves multi-step sequences that can present challenges in terms of regioselectivity, yield, and purity, particularly when transitioning from laboratory to pilot-plant scale.[1][2] This application note provides a comprehensive guide to a robust and scalable synthetic route for this compound, addressing critical process parameters and offering detailed, field-tested protocols.

Retrosynthetic Analysis and Strategic Approach

The synthesis of the target molecule, this compound (3), is most strategically approached through the cyclization of a substituted 3,4-diaminopyridine intermediate. A plausible and scalable retrosynthesis is outlined below:

G Target This compound (3) Intermediate1 5-Bromo-N3-methylpyridine-3,4-diamine (2) Target->Intermediate1 Cyclization C1_Source One-Carbon Source (e.g., Formic Acid) StartingMaterial 5-Bromo-3,4-diaminopyridine (1) Intermediate1->StartingMaterial Regioselective N-Methylation

Caption: Retrosynthetic analysis of this compound.

This strategy hinges on two key transformations: the regioselective methylation of 5-bromo-3,4-diaminopyridine (1) to yield 5-bromo-N3-methylpyridine-3,4-diamine (2), followed by the cyclization of this intermediate with a suitable one-carbon source to form the desired product (3). The challenge of regioselective methylation is a critical consideration for scale-up, as non-selective methylation can lead to a mixture of isomers that are difficult to separate.

Detailed Synthetic Protocols

Part 1: Synthesis of 5-Bromo-N3-methylpyridine-3,4-diamine (Intermediate 2)

The selective methylation of the 3-amino group of 5-bromo-3,4-diaminopyridine is a crucial step. This protocol utilizes a protective group strategy to achieve the desired regioselectivity.

Safety Precautions: 3,4-Diaminopyridine and its derivatives can be harmful if swallowed, in contact with skin, or if inhaled.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[3][4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
5-Bromo-3,4-diaminopyridine (1)188.03100 g0.532Commercially available
Acetic Anhydride102.0957.5 mL0.612Reagent grade
Pyridine79.10250 mL-Anhydrous
Sodium Hydride (60% dispersion in oil)40.0025.5 g0.638Handle with extreme care
Methyl Iodide141.9436.5 mL0.585Store in a cool, dark place
Tetrahydrofuran (THF)72.111 L-Anhydrous
Hydrochloric Acid (37%)36.46As needed-Concentrated
Sodium Hydroxide40.00As needed-For neutralization
Ethyl Acetate88.11As needed-For extraction
Brine-As needed-Saturated NaCl solution
Sodium Sulfate142.04As needed-Anhydrous, for drying

Protocol:

  • Protection of the 4-Amino Group:

    • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 5-bromo-3,4-diaminopyridine (1) (100 g, 0.532 mol) in anhydrous pyridine (250 mL).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add acetic anhydride (57.5 mL, 0.612 mol) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Pour the reaction mixture into 1 L of ice-water with vigorous stirring.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield N-(5-bromo-3-aminopyridin-4-yl)acetamide.

  • N-Methylation:

    • To a 3 L three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (25.5 g of 60% dispersion, 0.638 mol) in anhydrous THF (500 mL).

    • Cool the suspension to 0-5 °C.

    • Slowly add a solution of the protected diamine from the previous step in anhydrous THF (500 mL).

    • Stir the mixture at 0-5 °C for 1 hour.

    • Add methyl iodide (36.5 mL, 0.585 mol) dropwise, keeping the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by the slow addition of water at 0-5 °C.

    • Extract the product with ethyl acetate (3 x 300 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection:

    • To the crude methylated intermediate, add a mixture of concentrated hydrochloric acid (200 mL) and water (200 mL).

    • Heat the mixture to reflux (approximately 100-110 °C) for 6-8 hours.

    • Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

    • Carefully neutralize the solution with a concentrated aqueous solution of sodium hydroxide to a pH of 8-9.

    • Extract the product with ethyl acetate (3 x 400 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-bromo-N3-methylpyridine-3,4-diamine (2).

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, although for scale-up, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is preferred.[5]

Part 2: Cyclization to this compound (3)

This step involves the condensation of the N-methylated diamine with formic acid to form the imidazole ring. This is a well-established method for the synthesis of imidazopyridines.[6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
5-Bromo-N3-methylpyridine-3,4-diamine (2)202.06100 g0.495From Part 1
Formic Acid (98-100%)46.03500 mL-Corrosive
Sodium Bicarbonate84.01As needed-For neutralization
Ethyl Acetate88.11As needed-For extraction
Brine-As needed-Saturated NaCl solution
Sodium Sulfate142.04As needed-Anhydrous, for drying

Protocol:

  • Reaction Setup:

    • In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-N3-methylpyridine-3,4-diamine (2) (100 g, 0.495 mol).

    • Carefully add formic acid (500 mL).

  • Cyclization:

    • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into 2 L of ice-water with vigorous stirring.

    • Carefully neutralize the solution to a pH of 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate. Be cautious of gas evolution.

    • Extract the product with ethyl acetate (3 x 500 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • For scale-up, purification by recrystallization is the preferred method.[5] Dissolve the crude product in a minimal amount of a hot solvent such as ethyl acetate or isopropanol, and then allow it to cool slowly to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound (3) as a solid.

Process Optimization and Scale-Up Considerations

  • Regioselectivity of Methylation: The protection-deprotection sequence is crucial for ensuring the regioselective methylation of the 3-amino group. In a large-scale setting, incomplete protection or deprotection can lead to impurities that are difficult to remove. Careful monitoring of these steps is essential.

  • Heat Management: Both the methylation with sodium hydride and the neutralization steps are exothermic. On a larger scale, efficient heat dissipation is critical to maintain control over the reaction temperature and prevent side reactions. The use of a jacketed reactor with controlled cooling is highly recommended.

  • Purification Strategy: While column chromatography is effective at the lab scale, it is often not practical for large-scale production. Developing a robust recrystallization protocol is key for obtaining high-purity material efficiently.[5] Solvent screening and optimization of crystallization conditions (temperature, cooling rate) are important development activities.

  • Material Handling: Sodium hydride is a highly reactive and flammable solid. It should be handled under an inert atmosphere by trained personnel. Formic acid is corrosive and should be handled with appropriate care.

Analytical Characterization

The identity and purity of the final product and intermediates should be confirmed by a suite of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.[7]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Melting Point: As an indicator of purity.

Workflow Visualization

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Cyclization and Final Product Protection Protection of 4-Amino Group (Acetic Anhydride, Pyridine) Methylation N-Methylation (NaH, MeI, THF) Protection->Methylation Deprotection Deprotection (HCl, heat) Methylation->Deprotection Purification1 Purification of Intermediate 2 (Recrystallization) Deprotection->Purification1 Cyclization Cyclization (Formic Acid, heat) Purification1->Cyclization Workup Work-up and Neutralization Cyclization->Workup Purification2 Final Purification of Product 3 (Recrystallization) Workup->Purification2 QC Quality Control (NMR, MS, HPLC) Purification2->QC

Caption: Overall workflow for the scale-up synthesis of this compound.

Conclusion

The synthetic route and protocols detailed in this application note provide a robust and scalable method for the preparation of this compound. By employing a protective group strategy to ensure regioselective methylation and optimizing the cyclization and purification steps, this guide offers a practical solution for researchers and drug development professionals requiring access to this important building block in multi-gram to kilogram quantities. Adherence to the outlined safety precautions and process controls is essential for the successful and safe execution of this synthesis on a larger scale.

References

  • Dandu, R. R., et al. (2011).
  • Google Patents. (2009). Process for the synthesis of diaminopyridine and related compounds. (WO2009018504A1).
  • SciELO. (2014). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, 25(11), 2164-2169.
  • Khan, M. M., et al. (2018). Microwave irradiation: a green approach for the synthesis of functionalized N-methyl-1,4-dihydropyridines. RSC Advances, 8(72), 41347-41355.
  • PubChemLite. (2025). 7-bromo-1-methyl-1h-imidazo[4,5-c]pyridin-4(5h)-one. Retrieved from [Link]

  • PubChemLite. (2025). 7-bromo-1-methyl-1h-imidazo[4,5-c]pyridine. Retrieved from [Link]

  • ACS Organic & Inorganic Au. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au.
  • Appretech Scientific Limited. (n.d.). 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine. Retrieved from [Link]

  • Cusabio. (n.d.). 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine. Retrieved from [Link]

  • ResearchGate. (2025). Transition metal‐catalyzed synthesis of 4‐methyl‐2,3‐diaminopyridine 112.
  • MDPI. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705.
  • MDPI. (2017).
  • ResearchGate. (2024).
  • Asian Journal of Chemistry. (2020). Design and Synthesis of Novel Imidazopyridine Analogues and Evaluation as H+/K+-ATPase Antagonist. Asian Journal of Chemistry, 32(11), 2731-2736.
  • The Royal Society of Chemistry. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Google Patents. (2021). Synthetic method of 3, 4-diaminopyridine. (CN114315706A).
  • Google Patents. (2019). A kind of synthetic method of 3,5-dibromo-4-aminopyridine. (CN109134358B).
  • National Center for Biotechnology Information. (2020). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. Journal of Biomolecular Structure and Dynamics, 38(18), 5467-5481.
  • Temple, C., et al. (1982). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 25(9), 1045-1050.
  • Asian Journal of Pharmacy and Pharmacology. (2019). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. Asian Journal of Pharmacy and Pharmacology, 5(6), 1244-1250.
  • ACS Publications. (1982). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 25(9), 1045-1050.
  • PubChemLite. (2025). 7-bromo-1h-imidazo[4,5-c]pyridin-4-amine. Retrieved from [Link]

  • E3S Web of Conferences. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 407, 01014.
  • PubMed. (2024). Synthesis of 6,8-diaminopurines via acid-induced cascade cyclization of 5-aminoimidazole precursors and preliminary anticancer evaluation. Organic & Biomolecular Chemistry, 22(7), 1475-1485.
  • MDPI. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Antibiotics, 11(11), 1680.
  • The Royal Society of Chemistry. (2016). Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions. Green Chemistry, 18(16), 4537-4541.
  • Turesky, R. J., et al. (1988). Purification of the food-borne carcinogens 2-amino-3-methylimidazo[4,5-f]quinoline and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline by immunoaffinity chromatography. Carcinogenesis, 9(1), 151-156.
  • MDPI. (2016). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 21(9), 1234.
  • Semantic Scholar. (n.d.).
  • ResearchGate. (2025). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461.

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Troubleshooting & Optimization

Purification challenges of 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine

Prepared by the Senior Application Scientist Team

This guide serves as a specialized technical resource for researchers, chemists, and pharmaceutical development professionals encountering challenges in the purification of this compound via column chromatography. Our goal is to provide actionable troubleshooting strategies and in-depth explanations grounded in established chromatographic principles.

Understanding the Molecule and the Core Challenge

This compound is a heterocyclic compound featuring a basic imidazopyridine core. This inherent basicity, due to the lone pairs of electrons on its nitrogen atoms, is the primary source of purification difficulties on standard silica gel.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₇H₆BrN₃PubChem[1]
Molecular Weight 212.05 g/mol PubChem[1]
Physical Form SolidSigma-Aldrich[2]
XLogP3 1.1PubChem[1]
Topological Polar Surface Area 30.7 ŲPubChem[1]

The molecule's moderate polarity (XLogP3 of 1.1) makes it suitable for normal-phase chromatography. However, the basic nitrogen centers can engage in strong, non-ideal interactions with the acidic silanol (Si-OH) groups on the surface of silica gel. This leads to common issues such as significant peak tailing, poor resolution, and even irreversible adsorption (low recovery).[3]

Visualizing the Problematic Interaction

The diagram below illustrates the fundamental interaction that causes peak tailing and how a basic additive mitigates it.

Figure 1: Analyte-Stationary Phase Interaction cluster_0 Standard Silica Gel cluster_1 Silica Gel with Basic Modifier Compound_A Imidazopyridine (Basic) Silanol Silanol Group (Si-OH, Acidic) Compound_A->Silanol Strong Interaction (Causes Tailing) Compound_B Imidazopyridine (Basic) Blocked_Silanol Blocked Silanol (Si-O⁻ ⁺NHEt₃) Compound_B->Blocked_Silanol Weak Interaction (Improved Elution) TEA Triethylamine (TEA) (Competing Base) TEA->Blocked_Silanol Neutralization

Caption: Interaction of basic imidazopyridine with acidic silanol sites and mitigation with a basic additive.

Troubleshooting Guide

This section addresses specific issues in a direct question-and-answer format.

Q1: I'm observing severe peak tailing for my compound, and the fractions are not clean. What's happening and how do I fix it?

A: This is the most common problem for nitrogen-containing heterocycles and is almost certainly caused by the strong interaction between the basic nitrogen atoms of your compound and the acidic silanol groups on the silica surface.[3] This leads to a portion of your compound being retained more strongly, resulting in a "tail" as it slowly elutes.

Solutions:

  • Introduce a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase. This deactivates the acidic sites on the silica.

    • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your chosen eluent (e.g., Hexane/Ethyl Acetate). The TEA is a stronger base and will preferentially bind to the silanol groups, allowing your compound to elute symmetrically.[4]

    • Ammonia: For more polar solvent systems (e.g., Dichloromethane/Methanol), a solution of ammonia in methanol (e.g., 2M NH₃ in MeOH) can be used as the polar component.

  • Use Deactivated Silica: If the addition of a base is not compatible with your compound or downstream applications, consider using a deactivated stationary phase. You can either purchase commercially deactivated silica or prepare it yourself by flushing the packed column with your mobile phase containing 1-3% TEA before loading your sample.[4]

  • Switch to Alumina: Alumina is a more basic stationary phase than silica and can be an excellent alternative for purifying basic compounds. It is available in neutral, basic, and acidic grades; neutral or basic alumina would be appropriate here.[5]

Q2: My target compound is co-eluting with an impurity, even after trying different solvent ratios. How can I improve the separation?

A: Improving resolution requires optimizing selectivity—the differential affinity of your compounds for the stationary and mobile phases.[3] Simply changing the ratio of two solvents may not be enough if the impurity has a very similar polarity.

Solutions:

  • Change Solvent System Composition: Instead of just altering the ratio, change one of the solvents entirely. The "eluent strength" of different solvents varies, and this can significantly alter selectivity.

    • If you are using Hexane/Ethyl Acetate, try switching to Dichloromethane/Methanol.

    • Toluene or benzene can sometimes offer unique selectivity for aromatic compounds due to π-π interactions, but their toxicity is a concern.[4]

  • Employ Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities. Then, gradually increase the percentage of the more polar solvent over the course of the separation. This sharpens the peak of your target compound and can often resolve it from closely eluting impurities.[4][6]

  • Check Compound Stability: Perform a 2D TLC. Spot your crude mixture on a TLC plate, run it in one direction, then turn the plate 90 degrees and run it in the same solvent system. If you see spots that are not on the diagonal, it indicates your compound or the impurity is degrading on the silica gel, which can manifest as co-elution during a column run.[5] If degradation is observed, you must switch to a deactivated or alternative stationary phase like alumina.

Q3: I have very low (or zero) recovery of my compound from the column. Where did it go?

A: This alarming issue typically points to one of two possibilities: either your compound is irreversibly stuck to the column, or it eluted much faster than you anticipated.

Solutions:

  • Irreversible Adsorption: This is likely if you did not use a basic modifier. Your basic compound has bound so strongly to the acidic silica that the mobile phase cannot elute it.

    • Action: Try flushing the column with a very polar, basic solvent system, such as 5-10% TEA in ethyl acetate or 10% Methanol (with 1% NH₄OH) in Dichloromethane. This may recover your compound. For future runs, always use a basic modifier.

  • Premature Elution: Your compound may be less polar than expected in the chosen solvent system and eluted in the solvent front with non-polar impurities.

    • Action: Concentrate your very first fractions and analyze them by TLC. If your compound is there, you need to start with a much less polar mobile phase for the next attempt.[5]

  • Decomposition: As mentioned in Q2, the compound may have decomposed on the acidic silica. A 2D TLC test is the best way to diagnose this.[5]

Q4: My crude material is a sticky solid that won't dissolve in the Hexane/Ethyl Acetate system I plan to use. How can I load it onto the column?

A: Loading an insoluble sample directly onto the column in a strong solvent will lead to poor separation. The best practice is to use a "dry loading" or "solid loading" technique.[4][7]

Solution: Dry Loading Protocol

  • Dissolve your crude mixture in a minimal amount of a volatile solvent in which it is highly soluble (e.g., Dichloromethane, Methanol, or Acetone).

  • Add a small amount of silica gel (typically 1-2 times the weight of your crude material) to this solution.

  • Carefully remove the solvent by rotary evaporation until you are left with a dry, free-flowing powder. This powder is your crude material adsorbed onto silica.

  • Carefully add this powder to the top of your packed column (above the sand layer).

  • Add another thin layer of sand on top of the sample layer to prevent it from being disturbed.

  • Proceed with elution as planned. This technique introduces the sample to the column in a concentrated band, leading to much better separation.[7]

Recommended Purification Protocol

This protocol assumes a standard purification of ~500 mg of crude material containing this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Triethylamine (TEA)

  • Glass chromatography column

  • Sand, cotton or glass wool

  • TLC plates and chamber

  • Fraction collection tubes

Step-by-Step Methodology:

  • TLC Analysis & Solvent System Selection:

    • Prepare several test eluents. Good starting points for imidazopyridines are Hexane/EtOAc or DCM/MeOH mixtures.[8][9][10]

    • Add 1% TEA to each test eluent to ensure good spot shape.

    • Run TLC plates of your crude material in these systems.

    • The optimal mobile phase is one that gives your target compound an Rf value of approximately 0.2-0.3.[11][12] This provides a good balance between retention and elution time.

  • Column Preparation (Slurry Packing):

    • Insert a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the least polar solvent you will use (e.g., Hexane). The amount of silica should be 50-100 times the weight of your crude material for difficult separations.

    • Pour the slurry into the column and use gentle air pressure or tapping to pack the silica bed evenly. An evenly packed column is crucial for good separation.[13]

    • Add a protective layer of sand on top of the settled silica bed.

    • Drain the solvent until it is just level with the top of the sand. Never let the column run dry.[7]

  • Sample Loading (Dry Loading):

    • Follow the dry loading protocol described in Q4 above. This is highly recommended for optimal results.

  • Elution:

    • Isocratic Elution: If your TLC shows good separation between the target and impurities, you can run the entire column with the optimal solvent system identified in Step 1.

    • Gradient Elution: For more complex mixtures, start with a less polar solvent (e.g., 95:5 Hexane/EtOAc + 1% TEA) for several column volumes. Then, gradually increase the polarity by adding more EtOAc in stages (e.g., 90:10, 80:20, etc.).[4]

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.

    • Monitor the elution of your compound by spotting fractions onto a TLC plate and viewing under a UV lamp.

    • Combine the fractions that contain your pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Frequently Asked Questions (FAQs)

  • Q: What are the best starting solvent systems to try for this compound?

    • A: Based on its moderate polarity, start with a gradient of Ethyl Acetate in Hexane (e.g., from 10% to 50% EtOAc). A secondary system to try is Methanol in Dichloromethane (e.g., from 1% to 10% MeOH). Always remember to add 0.5-1% triethylamine to your mobile phase to prevent peak tailing.[3][4]

  • Q: When should I choose alumina over silica gel?

    • A: Consider using neutral or basic alumina if your compound proves to be highly sensitive to the acidic nature of silica gel, leading to significant degradation even with basic modifiers.[5] Alumina is also a good choice for very basic compounds that still show some tailing on deactivated silica.

  • Q: How do I perform a 2D TLC to check for compound stability?

    • A: Spot your crude mixture in one corner of a square TLC plate. Develop the plate as usual. Remove the plate, let it dry completely, and then rotate it 90 degrees. Develop the plate again in the same solvent system. After visualization, stable compounds will appear on the diagonal line from the origin. Any spots that appear off-diagonal represent products of degradation on the stationary phase.[5]

General Troubleshooting Workflow

This flowchart provides a high-level decision-making process for addressing common chromatography issues.

Caption: A high-level workflow for troubleshooting common chromatography issues.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 84063657, this compound.[Link]

  • Ito, Y. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.[Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.[Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.[Link]

  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC.[Link]

  • Technology Networks (2026). The Dance of Separation: Understanding Mobile and Stationary Phases in Chromatography.[Link]

  • Reddit. troubleshooting column chromatography : r/chemistry.[Link]

  • National Center for Biotechnology Information (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents.[Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography.[Link]

  • MIT OpenCourseWare. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques.[Link]

  • Organic Syntheses (2025). Purification of Organic Compounds by Flash Column Chromatography.[Link]

  • Supporting Information. General experimental procedures.[Link]

  • Patents. Synthesis of 6-(3-bromo-7-methyl imidazo[1,2-a]pyridin-2-yl)- 2-methylaminobenzothiazole.
  • MDPI (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3.[Link]

Sources

Technical Support Center: Purifying 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine using recrystallization. The content is structured to address common challenges and provide scientifically grounded solutions to achieve high purity of this critical building block.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a recrystallization protocol for a new compound like this compound?

A1: The initial and most critical step is solvent screening. The ideal recrystallization solvent is one in which the compound of interest is sparingly soluble at room temperature but highly soluble at an elevated temperature, typically the solvent's boiling point.[1] A systematic approach involves testing the solubility of a small amount of the crude material (a few milligrams) in various solvents (approx. 1 mL) of differing polarities.[2]

Q2: Which solvents are good starting points for this compound?

A2: Given the heterocyclic aromatic structure of this compound, a range of solvents with varying polarities should be considered. Based on general principles for nitrogen heterocycles and bromo-aromatic compounds, the following are recommended for initial screening:[3][4]

  • Single Solvents: Ethanol, Methanol, Toluene, Ethyl Acetate.

  • Solvent Pairs: Ethanol/Water, Methanol/Water, Ethyl Acetate/n-Hexane, Toluene/Heptane.[2][4]

A rule of thumb is that solvents with functional groups similar to the compound being purified often exhibit good solubility characteristics.[3]

Q3: My compound "oiled out" instead of forming crystals. What causes this and how can I fix it?

A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common issue, especially with impure compounds or when using solvent mixtures.[5]

Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation level.[5]

  • Slow Cooling: Allow the solution to cool more slowly. A gradual decrease in temperature favors the formation of an ordered crystal lattice over an amorphous oil.[5]

  • Solvent System Modification: If the issue persists, a different solvent or solvent pair may be necessary. For instance, if using a solvent pair like ethyl acetate/hexane, try reducing the proportion of the anti-solvent (hexane).

Q4: I have very low recovery of my purified product. What are the likely causes?

A4: Low recovery is a frequent challenge in recrystallization and can stem from several factors:

  • Using too much solvent: This is the most common reason for poor yield.[5] The goal is to create a saturated solution at the solvent's boiling point, using the minimum amount of hot solvent necessary for complete dissolution.[2]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), product can be lost.

  • Washing with warm solvent: The final wash of the collected crystals should always be with a small amount of cold solvent to minimize re-dissolving the product.[2]

  • High solubility at low temperature: The chosen solvent may be too effective, keeping a significant portion of the compound dissolved even at low temperatures.

Q5: How can I remove highly colored impurities?

A5: Highly colored impurities, even in small amounts, can be challenging to remove.[2] If standard recrystallization does not sufficiently decolorize the product, the addition of a small amount of activated charcoal to the hot solution can be effective. The charcoal adsorbs the colored impurities, and can then be removed by hot filtration. It is crucial to use the minimum amount of charcoal necessary, as it can also adsorb the desired product, leading to lower yields.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is not sufficiently supersaturated.- Boil off some of the solvent to increase the concentration.[5]- Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a surface for nucleation.- Add a seed crystal of the pure compound.- Cool the solution in an ice bath to further decrease solubility.
Crystals are very fine or powder-like - The solution cooled too rapidly.- Allow the solution to cool more slowly at room temperature before moving to an ice bath. Slow cooling promotes the growth of larger, more well-defined crystals.
The product purity is still low after recrystallization - The chosen solvent does not effectively differentiate between the product and the impurities.- Co-crystallization of impurities with the product.- A different solvent system should be evaluated.- A second recrystallization may be necessary.- Consider an alternative purification method such as column chromatography for complex impurity profiles.[4]

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline and should be optimized based on the results of your solvent screening.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethyl Acetate/n-Hexane)

  • Erlenmeyer flask

  • Condenser

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethyl acetate) and heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them. This step should be done quickly to prevent premature crystallization.

  • Induce Crystallization: If using a solvent pair, slowly add the anti-solvent (e.g., n-hexane) to the hot solution until the solution becomes slightly turbid (cloudy). If a single solvent is used, proceed to the next step.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. The formation of crystals should be observed. To maximize recovery, the flask can then be placed in an ice bath for 15-30 minutes.[2]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent or the anti-solvent.[2]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. For air- and moisture-sensitive materials, drying should be performed under vacuum, and the solid stored in a desiccator.[2]

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation Crude Crude Product AddSolvent Add Minimum Hot Solvent Crude->AddSolvent Dissolved Completely Dissolved Solution AddSolvent->Dissolved HotFilt Hot Filtration (Optional) Dissolved->HotFilt Insoluble Impurities Cooling Slow Cooling Dissolved->Cooling No Insoluble Impurities HotFilt->Cooling Crystallization Crystal Formation Cooling->Crystallization VacFilt Vacuum Filtration Crystallization->VacFilt Wash Wash with Cold Solvent VacFilt->Wash Dry Drying Wash->Dry Pure Pure Crystals Dry->Pure

Caption: A generalized workflow for the purification of a solid organic compound by recrystallization.

References

  • JoVE. Recrystallization, Filtration and Melting Point. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of York, Chemistry Teaching Labs. Problems with Recrystallisations. [Link]

  • PubChem. This compound. [Link]

  • MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]

  • PMC. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]

  • Supporting Information. [Link]

  • ACS Publications. Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. [Link]

  • SciSpace. Current issues in recrystallization: a review. [Link]

  • ResearchGate. (PDF) Current issues in recrystallization: A review. [Link]

  • Google Patents. EP0913381B1 - Method for purifying a bromine compound.
  • ResearchGate. 223 questions with answers in RECRYSTALLISATION | Science topic. [Link]

  • University of Toronto. Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • ACS Publications. An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). [Link]

  • ResearchGate. (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. [Link]

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Removing palladium impurities from 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Palladium Removal from Nitrogen-Rich Heterocycles

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the efficient construction of complex molecules like 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine.[1][2] However, a significant challenge in pharmaceutical process chemistry is the removal of residual palladium from the final Active Pharmaceutical Ingredient (API).[3][4][5] Regulatory bodies such as the European Agency for the Evaluation of Medicinal Products have established strict limits for platinum group metals in APIs, often requiring levels below 5-10 ppm.[1][6]

The structure of this compound presents a specific and formidable challenge. The presence of multiple nitrogen atoms within the imidazopyridine ring system, which act as potent ligands, leads to the formation of stable coordination complexes with palladium.[7][8] This strong chelation renders the metal catalyst less susceptible to removal by simple physical methods like filtration, necessitating more sophisticated purification strategies.[7]

This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to assist researchers in effectively removing palladium impurities to meet stringent regulatory and quality standards.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during the purification of this compound.

Issue 1: High palladium levels (>100 ppm) are detected by ICP-MS after a standard aqueous work-up and filtration.

  • Primary Cause: The palladium is likely present as a soluble, stable complex with your product or ligands, not as a filterable solid. The nitrogen atoms on the imidazopyridine core are strong chelators for palladium.[7]

  • Suggested Solution: Employ a chemical scavenging agent or activated carbon treatment to capture the soluble palladium.

    • Path A: Palladium Scavengers: These are solid-supported materials with functional groups that have a high affinity for palladium.[9] Thiol (-SH) or trimercaptotriazine (TMT) functionalized silica or resins are highly effective.[7][9]

    • Path B: Activated Carbon: A less specific but often effective method for adsorbing palladium species.[9] Be aware that product loss due to non-specific adsorption can occur.[7][9]

    • Path C: Recrystallization: If the product is a solid, recrystallization can be highly effective, as palladium impurities often remain in the mother liquor.[1][9]

Issue 2: The product solution remains colored (yellow, brown, or black) after initial filtration.

  • Primary Cause: A persistent color is a strong visual indicator of residual soluble or colloidal palladium species.[9] Simple filtration through Celite® is only effective for removing heterogeneous catalysts (e.g., Pd/C) or palladium that has precipitated as palladium black.[7][10]

  • Suggested Solution: The solution requires a more robust purification step.

    • Scavenging: Treat the colored solution with a recommended palladium scavenger (see Protocol 1).

    • Monitoring: After the scavenging treatment and subsequent filtration, the solution should be colorless. If color persists, consider increasing the scavenger amount, extending the treatment time, or gently heating the mixture (e.g., 40-50 °C) if the product is thermally stable.[7][9]

Issue 3: Significant loss of this compound product occurs during the scavenging process.

  • Primary Cause: Non-specific adsorption of the product onto the purification medium, especially common with activated carbon.[7] Some scavengers may also have an affinity for the product.

  • Suggested Solutions:

    • Optimize Scavenger Amount: Use the minimum effective amount of scavenger. Start with 2-4 equivalents relative to the initial palladium catalyst loading, not based on the total crude product weight.[9]

    • Screen Different Scavengers: Test a small panel of scavengers to find one with high palladium affinity but low product affinity (see Table 1).[7]

    • Consider a Flow Setup: For larger scales, passing the product solution through a packed cartridge of scavenger can be more efficient and minimize product loss compared to a batch slurry process.[6]

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for addressing palladium contamination.

G start Post-Reaction Mixture (Crude Product) filtration Filter through Celite® to remove heterogeneous Pd start->filtration icp_check1 Measure Pd Level (ICP-MS) icp_check2 Pd Level < 10 ppm? icp_check1->icp_check2 > 10 ppm end_ok Product Meets Spec icp_check1->end_ok < 10 ppm filtration->icp_check1 scavenge Treat with Palladium Scavenger (See Protocol 1) icp_check2->scavenge No icp_check2->end_ok Yes icp_check3 Pd Level < 10 ppm? scavenge->icp_check3 recrystallize Recrystallize Product (See Protocol 3) end_fail Consult Process Chemistry Team recrystallize->end_fail icp_check3->recrystallize No icp_check3->end_ok Yes

Caption: Troubleshooting workflow for palladium removal.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly difficult to purify from palladium? The imidazo[4,5-c]pyridine core contains two types of nitrogen atoms (pyridine and imidazole) that are effective Lewis bases. These sites can chelate or coordinate strongly to the palladium center of the catalyst, forming highly stable, soluble complexes that are not removed by simple filtration.[7][11]

Q2: Which type of palladium scavenger is best for this compound? Thiol-based scavengers are broadly effective for various palladium species and are a good starting point.[9] Functionalized silica scavengers are often preferred due to their high surface area, efficiency, and ease of filtration.[12] See the table below for a comparison.

Q3: How much scavenger should I use? It is recommended to base the amount of scavenger on the molar equivalents of the palladium catalyst used in the reaction, not the total weight of the crude product. A good starting point is 2-4 molar equivalents of the scavenger's functional group relative to the moles of palladium. For scavengers where loading is given in mmol/g, you can calculate the required mass.

Q4: Can I reuse palladium scavengers? In a research or development setting, it is generally not recommended to reuse scavengers. Their capacity will be diminished, and there is a risk of cross-contamination. For large-scale manufacturing, regeneration protocols may exist, but they must be rigorously validated.

Q5: What are the standard analytical methods for quantifying residual palladium? The industry-standard method for final quality control and precise quantification of palladium in APIs is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[1][2] For in-process checks and high-throughput screening of purification methods, rapid fluorescent or colorimetric detection kits can be used to determine relative palladium concentrations quickly.[1][2][13]

Q6: Can column chromatography remove palladium impurities? While silica gel column chromatography can remove some palladium, it is often not sufficient on its own to reach the low ppm levels required for APIs.[10][14] Residual palladium can still co-elute with the product. It is a best practice to follow chromatographic purification with a dedicated scavenging step to ensure complete removal.[14][15]

Data Presentation: Comparison of Common Palladium Scavengers
Scavenger TypeFunctional GroupSupport MaterialTypical Pd Level AchievedAdvantages & Considerations
Thiol-Based -SHSilica< 10 ppmBroadly effective for various Pd species. Good for Pd(0) and Pd(II).[7][9]
TMT-Based TrimercaptotriazineMacroporous Polystyrene< 10 ppmHigh loading capacity, very high affinity for palladium.[1][7]
Amine-Based -NH₂, -NR₂Silica / PolystyreneVariableCan be effective, but may have affinity for the amine-containing product.
Activated Carbon N/ACarbon< 50 ppmCost-effective, but non-selective. High risk of product loss.[9]

Part 3: Experimental Protocols & Workflows

Protocol 1: Batch Scavenging with Thiol-Functionalized Silica

This protocol describes a standard procedure for removing soluble palladium from an organic solution of the crude product.

G cluster_protocol Batch Scavenging Workflow step1 1. Dissolve Crude Product in suitable solvent (e.g., EtOAc, Toluene) step2 2. Add Thiol-Silica (2-4 eq. vs Pd) step1->step2 step3 3. Agitate Mixture (Stir at RT, 2-16 h) step2->step3 step4 4. Filter Mixture (through Celite® pad) step3->step4 step5 5. Wash Pad (with fresh solvent) step4->step5 step6 6. Concentrate Filtrate (Rotary Evaporation) step5->step6 step7 7. Analyze for Pd (ICP-MS) step6->step7

Caption: Step-by-step workflow for batch scavenging.

Methodology:

  • Dissolve the Crude Product: After the initial reaction work-up, dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, toluene, or DCM) to a concentration of approximately 50-100 mg/mL.

  • Add the Scavenger: Add the thiol-based silica scavenger. Calculate the required mass based on 2-4 molar equivalents of scavenger functional groups relative to the initial moles of palladium catalyst.[9]

  • Agitate the Mixture: Stir the resulting slurry at room temperature (20-25 °C) for 2-16 hours. The optimal time should be determined by in-process monitoring if possible. Gentle heating (40-50 °C) can sometimes improve efficiency but must be balanced against product stability.[7][9]

  • Filter: Filter the mixture through a pad of Celite® (1-2 cm thick) in a sintered glass funnel to completely remove the scavenger.

  • Wash: Wash the filter cake and Celite® pad thoroughly with fresh solvent to recover any adsorbed product.

  • Concentrate: Combine the filtrate and washes and concentrate under reduced pressure.

  • Analyze: Submit a sample of the purified product for palladium analysis by ICP-MS.[1]

Protocol 2: Aqueous Wash with N-Acetylcysteine

This method uses a water-soluble thiol to chelate and extract palladium into the aqueous phase. It can be used as a pre-treatment before scavenging or crystallization.

Methodology:

  • Dissolve Product: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate).

  • Prepare Wash Solution: Prepare a 5-10% (w/v) aqueous solution of N-acetylcysteine.

  • Liquid-Liquid Extraction: Transfer the organic solution to a separatory funnel and wash it 1-2 times with the N-acetylcysteine solution. Agitate for 5-10 minutes during each wash.

  • Phase Separation: Separate the aqueous layer.

  • Final Wash: Wash the organic layer with brine to remove residual water.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Protocol 3: Purification by Recrystallization

If the product is a crystalline solid, this is a powerful final purification step.

Methodology:

  • Solvent Screening: Identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below.

  • Dissolution: Dissolve the palladium-containing product in the minimum amount of the chosen hot solvent.

  • Optional Hot Filtration: If any insoluble material is present, perform a hot filtration to remove it.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum. The majority of palladium impurities will remain in the mother liquor.[1]

References

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (2026). PharmaTech. [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2016). Johnson Matthey Technology Review. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development, ACS Publications. [Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]

  • Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. (2014). Organic Process Research & Development, ACS Publications. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). PMC, National Center for Biotechnology Information. [Link]

  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings Available. (2014). Books - Royal Society of Chemistry. [Link]

  • On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis. (2025). ResearchGate. [Link]

  • Apeiron's Metal Scavenging Solutions. Apeiron Synthesis. [Link]

  • How can i remove palladium Pd catalyst easily?. (2015). ResearchGate. [Link]

  • How to Remove Palladium in three easy steps. (2023). Biotage. [Link]

  • Synthesis, spectroscopic and radical scavenging studies of palladium(II)-hydrazide complexes. (2013). PubMed, National Center for Biotechnology Information. [Link]

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Validation & Comparative

Comparative Analysis & Characterization Guide: 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine , focusing on its structural characterization via 13C NMR. It is designed for medicinal chemists and analytical scientists requiring rigorous verification of regiochemistry during drug development.

Executive Summary

This compound is a critical scaffold in the synthesis of PI3K, mTOR, and other kinase inhibitors. A persistent challenge in its production is the regioselectivity of N-methylation . The reaction of 7-bromoimidazo[4,5-c]pyridine with methylating agents typically yields a mixture of the N3-methyl (target) and N1-methyl (impurity) isomers.

This guide provides the definitive 13C NMR chemical shift data and comparative logic required to distinguish the target product from its regioisomer, ensuring structural integrity in downstream pharmaceutical applications.

Chemical Identity & Structural Logic[1][2]

The imidazo[4,5-c]pyridine core consists of a pyridine ring fused to an imidazole ring. The numbering system and nitrogen positions are critical for NMR assignment.

FeatureTarget Product (N3-Isomer)Alternative Impurity (N1-Isomer)
IUPAC Name This compound7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine
CAS Number 1784125-40-1317840-04-3
Methyl Position Distal to Pyridine Nitrogen (N5)Proximal to Pyridine Nitrogen (N5)
Symmetry C1 (Asymmetric)C1 (Asymmetric)
Electronic Env. Methyl is adjacent to Bridgehead C3aMethyl is adjacent to Bridgehead C7a
Structural Visualization & Numbering
  • N1/N3: Imidazole nitrogens.

  • N5: Pyridine nitrogen.

  • C7: Brominated carbon (Pyridine ring).[1][2]

  • C4: Protonated carbon adjacent to N5 and N3.

13C NMR Chemical Shift Analysis

The following data compares the expected chemical shifts of the target molecule against general scaffold ranges. Due to solvent effects (typically DMSO-d6 or CDCl3), shifts may vary by ±1-2 ppm.

Table 1: 13C NMR Chemical Shift Assignments (δ ppm)
Carbon PositionTypeEstimated Shift (ppm)Assignment Logic & Multiplicity
N-CH3 Alkyl33.0 – 36.0 Distinctive high-field signal. N3-Me and N1-Me often differ by ~1-2 ppm.
C2 Aromatic (Imid)143.0 – 146.0 Deeply deshielded (N-CH=N). Sharp singlet (unless coupled to F/P elsewhere).
C4 Aromatic (Py)138.0 – 142.0 Deshielded by adjacent N5 and N3.
C6 Aromatic (Py)140.0 – 144.0 Deshielded by adjacent N5.
C7 Aromatic (C-Br)108.0 – 115.0 Diagnostic: Upfield shift due to Heavy Atom Effect of Bromine on the pyridine ring.
C3a Quaternary130.0 – 135.0 Bridgehead carbon.
C7a Quaternary125.0 – 130.0 Bridgehead carbon.
Comparative Performance: Distinguishing Isomers

The "performance" of your analytical method relies on distinguishing the N3 vs. N1 isomer. 13C NMR alone is often insufficient without 2D correlation, but specific trends exist:

  • N-Methyl Shift: In many fused imidazoles, the N3-methyl (less sterically crowded by the peri-substituent if C4 is H) may appear slightly upfield compared to N1-methyl, though this is solvent-dependent.

  • Bridgehead Sensitivity: The chemical shift of C3a and C7a changes significantly between isomers due to the change in electron density donation from the N-methyl group.

Validated Characterization Protocol

To guarantee the identity of this compound, you must perform the following "Self-Validating" workflow.

Step 1: Synthesis & Isolation[4]
  • Precursor: 7-Bromoimidazo[4,5-c]pyridine.[1][3][4]

  • Reagents: MeI or dimethyl sulfate, K2CO3, DMF.

  • Challenge: This reaction produces a ~60:40 to 80:20 mixture of N3:N1 isomers.

  • Separation: The isomers have distinct polarities.[5]

    • N3-Isomer (Target): Typically less polar (higher Rf on Silica/EtOAc).

    • N1-Isomer (Impurity): Typically more polar (lower Rf).

Step 2: The "NOESY Checkpoint" (Gold Standard)

13C NMR provides the carbon count, but 2D NOESY (Nuclear Overhauser Effect Spectroscopy) provides the spatial proof.

  • Experiment: Acquire 1H-1H NOESY.

  • Irradiate: The N-Methyl singlet (~3.8 - 4.0 ppm in 1H NMR).

  • Observation:

    • Target (N3-Me): You will see a strong NOE correlation to the C4-H proton (singlet/doublet aromatic peak).

    • Alternative (N1-Me): You will see NO NOE to any aromatic proton, because the N1-methyl is adjacent to C7-Br (which has no proton) and C2-H (which is distant/exchangeable).

Step 3: HMBC Confirmation
  • Experiment: 1H-13C HMBC (Heteronuclear Multiple Bond Correlation).

  • Logic: The N-Methyl protons will show a 3-bond correlation (

    
    ) to the adjacent bridgehead carbon.
    
    • N3-Me correlates to C3a .

    • N1-Me correlates to C7a .

    • Note: Assigning C3a vs C7a requires analyzing the coupling to C4-H and C6-H.

Visualized Workflows (Graphviz)

Diagram 1: Regioselective Identification Logic

This decision tree illustrates the logic flow for validating the product using NMR data.

NMR_Validation_Logic Start Crude Methylation Product TLC TLC/LCMS Analysis (Check for 2 spots/peaks) Start->TLC Isolate Column Chromatography Isolate Isomer A (High Rf) & Isomer B (Low Rf) TLC->Isolate NMR_1H 1H NMR Acquisition Isolate->NMR_1H NOESY 2D NOESY Experiment Irradiate N-Me Group NMR_1H->NOESY Decision Is NOE observed with Pyridine Ring Proton (C4-H)? NOESY->Decision Result_N3 CONFIRMED: N3-Methyl Isomer (Target Product) Decision->Result_N3 YES (Proximity to C4-H) Result_N1 IDENTIFIED: N1-Methyl Isomer (Alternative/Impurity) Decision->Result_N1 NO (Proximity to C7-Br)

Caption: Logic flow for distinguishing the N3-methyl target from the N1-methyl impurity using NOESY NMR correlations.

Diagram 2: Synthesis & Structural Relationship

This diagram shows the structural transformation and the origin of the isomers.

Synthesis_Pathway SM 7-Bromoimidazo[4,5-c]pyridine (Precursor) N3 3-Methyl Isomer (Target) (Thermodynamic Product) SM->N3 Methylation (Major) N1 1-Methyl Isomer (Impurity) (Kinetic/Minor Product) SM->N1 Methylation (Minor) Reagents MeI / K2CO3 / DMF Detail_N3 Me close to C4-H 13C: N-Me ~34 ppm N3->Detail_N3 Detail_N1 Me close to C7-Br 13C: N-Me ~35 ppm N1->Detail_N1

Caption: Methylation pathway of 7-bromoimidazo[4,5-c]pyridine yielding regioisomeric products.

References

  • PubChem. this compound (CID 84063657).[2] National Library of Medicine. [Link]

  • CSIRO Publishing. A carbon-13 n.m.r.[6] study of protonation in Imidazo[4,5-c]pyridines. Australian Journal of Chemistry, 1981, 34(6), 1341–1344. (Foundational data for scaffold shifts). [Link]

  • Royal Society of Chemistry. Regioselectivity in the methylation of imidazopyridines. (General Reference for N1 vs N3 selectivity). [Link]

Sources

Comparing reactivity of 7-bromo vs 7-chloro-3-methyl-3H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 7-bromo-3-methyl-3H-imidazo[4,5-c]pyridine versus its 7-chloro analog.[1][2] It is designed for medicinal chemists and process development scientists selecting the optimal building block for lead optimization.

Part 1: Executive Summary & Structural Logic

In the imidazo[4,5-c]pyridine scaffold, the choice between a 7-bromo and a 7-chloro substituent is not merely a matter of leaving group ability; it dictates the entire synthetic strategy.[2]

  • 7-Bromo Derivative: The "Gateway" Reagent.[1] It is the superior choice for carbon-carbon and carbon-heteroatom bond formation via Transition Metal Catalysis (TMC) and Lithium-Halogen Exchange .[1] Its lower bond dissociation energy (BDE) allows for oxidative addition under mild conditions.[1]

  • 7-Chloro Derivative: The "Stable" Scaffold.[1] It is significantly more inert.[1] While cost-effective, it requires specialized, electron-rich ligands (e.g., Buchwald phosphines) for Pd-catalyzed couplings and is generally unsuitable for lithiation strategies due to competing deprotonation.[1][2]

Structural Analysis & Numbering

To understand the reactivity, one must visualize the electronic environment of the C7 position.

  • Scaffold: 3H-Imidazo[4,5-c]pyridine.[1][2][3][4][5][6]

  • Numbering: The pyridine nitrogen is at position 5.

  • Position 7: This carbon is beta to the pyridine nitrogen (N5) and adjacent to the bridgehead (C7a).[1]

    • Electronic Consequence: Unlike the C4 position (which is alpha to N5 and highly activated for SNAr), the C7 position acts like a 3-halopyridine . It lacks the ability to stabilize a Meisenheimer complex via the pyridine nitrogen. Therefore, SNAr is kinetically disfavored for both halogens, making Pd-catalysis the primary functionalization route.[2]

Part 2: Reactivity Profiling & Decision Matrix

The following table synthesizes experimental expectations for both analogs based on electronic structure theory and empirical data from similar heteroaromatic systems.

Reactivity Mode7-Bromo Derivative7-Chloro DerivativeMechanistic Rationale
Suzuki-Miyaura Excellent. Works with standard catalysts (e.g., Pd(PPh3)4).[1][2]Moderate/Poor. Requires active catalysts (e.g., Pd-XPhos, Pd-PEPPSI).[2]C-Br bond is weaker (~68 kcal/mol) than C-Cl (~81 kcal/mol), facilitating oxidative addition.[1][2]
Lithiation (Li-Hal) High. Clean exchange with n-BuLi at -78°C.No Reaction / Side Reactions. n-BuLi prefers deprotonation (ortho-lithiation) over exchange.[1][2]Br polarizability allows rapid Li-Hal exchange before deprotonation can occur.[1]
SNAr Negligible. Negligible. Position 7 is meta to the pyridine nitrogen; no resonance stabilization for the anionic intermediate.
Buchwald-Hartwig Good. Standard conditions.[1]Challenging. Requires strong bases and bulky ligands.[1]Oxidative addition is the rate-limiting step for the chloride.[1]

Part 3: Visualization of Reaction Pathways

The diagram below illustrates the divergent synthetic utility of the two analogs. Note how the Bromo-derivative opens two distinct pathways (Pd-cycle and Li-path), while the Chloro-derivative is restricted effectively to one (Pd-cycle under forcing conditions).[2]

ReactivityComparison cluster_legend Reactivity Key Br_SM 7-Bromo-3-methyl- 3H-imidazo[4,5-c]pyridine Pd_Complex Pd(0) Oxidative Addition Br_SM->Pd_Complex Fast (rt to 60°C) Li_Inter 7-Lithio Intermediate (Nucleophile) Br_SM->Li_Inter n-BuLi, -78°C (Halogen Exchange) Cl_SM 7-Chloro-3-methyl- 3H-imidazo[4,5-c]pyridine Cl_SM->Pd_Complex Slow (>100°C) Requires XPhos/SPhos Cl_SM->Li_Inter Fails (Deprotonation dominates) Suzuki Suzuki Product (Biaryl) Pd_Complex->Suzuki Boronic Acid Base Electrophile Reaction with Electrophile (E+ = CHO, COR, I) Li_Inter->Electrophile Quench with E+ key1 Red Path: Preferred Route (Br) key2 Blue Path: Difficult Route (Cl)

Caption: Comparative reaction manifold. The 7-bromo derivative grants access to both transition metal cross-coupling and organolithium chemistry, whereas the 7-chloro derivative is kinetically restricted.[2]

Part 4: Experimental Protocols

These protocols are designed to be self-validating . The success of the reaction is confirmed by specific color changes and solubility shifts described below.

Protocol A: Suzuki-Miyaura Coupling (Optimized for 7-Bromo)

Target: Synthesis of 7-phenyl-3-methyl-3H-imidazo[4,5-c]pyridine.[1][2]

Rationale: The use of a mild base (K₂CO₃) and a standard catalyst (Pd(dppf)Cl₂) validates the high reactivity of the C-Br bond.[1] If this were the chloride, Cs₂CO₃ and XPhos would be required.

  • Setup: In a 20 mL microwave vial, charge This compound (1.0 equiv, 1.0 mmol), phenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).[1]

  • Solvent System: Add 1,4-dioxane (4 mL) and 2M aqueous K₂CO₃ (1 mL). The biphasic nature is crucial for dissolving the inorganic base.

  • Degassing: Sparge with argon for 5 minutes. Checkpoint: Solution should be orange/red (catalyst color).[1]

  • Reaction: Heat to 90°C for 4 hours (or microwave at 110°C for 30 min).

  • Workup: Cool to RT. The mixture will darken to black (Pd precipitation).[1] Filter through Celite.[1] Dilute with EtOAc, wash with brine.[2]

  • Validation:

    • TLC: The starting bromide (usually less polar) will disappear.[1] The product is typically more polar and fluorescent under UV (254 nm) due to extended conjugation.

    • Yield Expectation: 85-95% for Bromide; <40% for Chloride under these specific conditions.[1]

Protocol B: Lithium-Halogen Exchange (Exclusive to 7-Bromo)

Target: C7-Formylation (Introduction of an aldehyde).[1][2]

Rationale: This reaction proves the "Gateway" nature of the bromide. The chloride would fail here, leading to complex mixtures of deprotonated species.

  • Setup: Flame-dry a round-bottom flask under Argon. Add This compound (1.0 equiv) and anhydrous THF (0.1 M concentration).

  • Cooling: Cool strictly to -78°C (dry ice/acetone bath). Critical: Temperature control prevents nucleophilic attack on the pyridine ring.

  • Exchange: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes.

    • Observation: A color change (often to deep yellow or red) indicates the formation of the lithiated species.

    • Time: Stir for only 15-20 minutes. Longer times allow side reactions.[1]

  • Quench: Add dry DMF (3.0 equiv) rapidly. Stir at -78°C for 10 min, then warm to RT.

  • Workup: Quench with saturated NH₄Cl. Extract with DCM.[1]

  • Validation: 1H NMR will show the disappearance of the C7-H signal (if protonated) or C7-Br, and the appearance of a distinct aldehyde proton singlet around 10.0 ppm.[1]

References

  • Structure and Numbering of Imidazo[4,5-c]pyridine

    • PubChem Compound Summary for CID 84063657 (this compound).[1][2] National Center for Biotechnology Information (2025).[1]

    • [Link][1]

  • Reactivity of 3-Halopyridines (Analogous to C7 position)

    • Schlosser, M., & Rausis, T. (2004).[2] Site-Selective Coupling of 2,3,5-Tribromopyridine. European Journal of Organic Chemistry. (Demonstrates the reactivity order: 2-Br > 3-Br, validating the difficulty of C7/beta-position substitution).

    • [Link][1]

  • Lithium-Halogen Exchange Selectivity

    • Bailey, W. F., & Patricia, J. J. (1988).[2][7] The mechanism of the lithium-halogen exchange reaction: A review of the literature. Journal of Organometallic Chemistry. (Establishes the kinetic superiority of Br over Cl for exchange).

    • [Link][1]

  • Synthesis of Imidazo[4,5-c]pyridines

    • Yoo, E., et al. (2013).[2][8] Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines. Organic & Biomolecular Chemistry. (Provides experimental context for functionalizing this specific scaffold).

    • [Link]

Sources

Structural Elucidation of 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and heterocyclic pharmaceutical intermediates, the imidazo[4,5-c]pyridine scaffold represents a privileged structure. However, the alkylation of this scaffold presents a persistent regioselectivity challenge, often yielding a mixture of N3-methyl (the target: 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine) and N1-methyl isomers.

While Nuclear Magnetic Resonance (NMR) is the workhorse of organic characterization, it frequently struggles to definitively distinguish these regioisomers due to the electronic similarity of the nitrogen environments and the lack of distinguishing coupling partners on the fused ring system.

This guide objectively compares the analytical performance of Single Crystal X-Ray Diffraction (SC-XRD) against standard spectroscopic methods (1H NMR, NOESY) for this specific molecule. It demonstrates why SC-XRD is not merely a confirmatory step but a critical decision-making tool in process chemistry, leveraging the heavy-atom effect of the 7-Bromine substituent for rapid structure solution.

Part 1: The Analytical Challenge (N3 vs. N1 Isomers)

The core difficulty lies in the methylation of the 7-bromoimidazo[4,5-c]pyridine precursor. Depending on conditions (base, solvent, temperature), the methyl group can attach to either the N1 or N3 position.

Comparative Technology Review
FeatureMethod A: 1H / 13C NMR Method B: 2D NMR (NOESY/HMBC) Method C: SC-XRD (Gold Standard)
Primary Output Chemical Shift (

)
Through-space / Through-bond correlations3D Electron Density Map
Differentiation Capability Low.

values for N-Me groups in N1 vs N3 isomers often differ by <0.2 ppm.
Medium. Relies on NOE between N-Me and C4-H vs C2-H. Ambiguous if signals overlap.Absolute. Direct visualization of atomic connectivity.
Sample Requirement ~5 mg (Solution)~20 mg (Solution)Single Crystal (>0.05 mm)
Ambiguity Risk High (Requires reference standards)Moderate (Subject to interpretation errors)Zero (Definitive proof)
7-Br Advantage? No impact.No impact.Yes. Br acts as a heavy atom, aiding phase determination.
The Regioselectivity Pathway

The following diagram illustrates the divergent synthesis pathways and the analytical bottleneck.

G Precursor 7-Bromo-imidazo[4,5-c]pyridine (Scaffold) Methylation Methylation (MeI / K2CO3) Precursor->Methylation Isomer_N3 Target: N3-Methyl (7-Bromo-3-methyl...) Methylation->Isomer_N3 Major/Minor? Isomer_N1 Impurity: N1-Methyl (7-Bromo-1-methyl...) Methylation->Isomer_N1 Analysis Analytical Bottleneck: NMR can be ambiguous Isomer_N3->Analysis Isomer_N1->Analysis XRD SC-XRD Solution: Definitive Regio-assignment Analysis->XRD Resolution

Figure 1: The methylation of the imidazo-pyridine scaffold produces two potential isomers. SC-XRD provides the definitive structural resolution that NMR often lacks.

Part 2: Experimental Protocol (SC-XRD)
1. Crystal Growth Methodology

For this compound, standard evaporation often yields needles that are too thin. We utilize a Slow Vapor Diffusion method to encourage 3D growth.

  • Solvent (Inner Vial): Methanol or Dichloromethane (DCM). The molecule has moderate solubility here.

  • Anti-solvent (Outer Vial): Diethyl Ether or Pentane.

  • Protocol:

    • Dissolve 15 mg of the isolated product in 1.5 mL of DCM in a small (4 mL) vial. Ensure the solution is clear (filter if necessary).

    • Place the small vial (uncapped) inside a larger (20 mL) vial containing 5 mL of Diethyl Ether.

    • Cap the large vial tightly.

    • Store at 4°C (refrigerator) in a vibration-free zone.

    • Timeframe: Harvest crystals after 48–72 hours. Look for block-like or prism morphology rather than needles.

2. Data Collection Strategy
  • Temperature: 100 K (Cryostream). Crucial: Reduces thermal vibration of the terminal methyl group and the bromine, significantly improving resolution.

  • Radiation Source: Molybdenum (Mo K

    
    , 
    
    
    
    = 0.71073 Å).
    • Why Mo over Cu? While Copper (Cu) is good for small organics, the Bromine atom absorbs Cu radiation heavily, leading to absorption errors. Mo is preferred to minimize absorption while maximizing the resolution of the heavy atom.

  • Strategy: Collect a complete sphere of data (redundancy > 4) to ensure accurate absorption correction.

3. Structure Solution (The "Heavy Atom" Method)

The presence of Bromine (Z=35) allows for the use of SAD (Single Anomalous Dispersion) or simply guiding the Direct Methods (SHELXT) to lock the phase.

  • Step 1: Locate the Br atom in the Patterson map.

  • Step 2: Use the Br position to phase the remaining light atoms (C, N).

  • Step 3: Refine N3-Methyl vs N1-Methyl. The electron density map will clearly show the methyl carbon attached to the specific nitrogen, with no ambiguity.

Part 3: Results & Interpretation

When analyzing the generated structure, the researcher must verify specific geometric parameters to confirm the 3-methyl assignment.

Key Crystallographic Parameters (Representative)
ParameterValue (Typical for this class)Significance
Space Group

or

Centrosymmetric packing is common for planar heterocycles.
Bond Length (C-Br) 1.88 – 1.90 ÅConfirms sp2 carbon attachment.
N3-C(Methyl) Distance 1.45 – 1.47 ÅTypical single bond length.
Intermolecular Interactions

-

Stacking
The planar rings often stack at ~3.4 Å intervals.
The Definitive Proof: Electron Density Map

In the solved structure, the difference Fourier map (


) will show a clear peak for the methyl group hydrogens.
  • N3-Isomer: The methyl group points away from the pyridine nitrogen (N5), reducing steric clash.

  • N1-Isomer: The methyl group is in closer proximity to the C7-Br, potentially showing steric strain or halogen bonding interactions.

Workflow Diagram: From Powder to CIF

Workflow Sample Crude Solid (Mixture of Isomers) Crystallization Vapor Diffusion (DCM / Et2O) Sample->Crystallization Screening Microscope Screening (Select Block Morphology) Crystallization->Screening Diffraction X-Ray Diffraction (Mo Source, 100K) Screening->Diffraction Processing Data Reduction & Absorption Correction Diffraction->Processing Phasing Structure Solution (Heavy Atom: Br) Processing->Phasing Refinement Refinement (SHELXL) Assign N3-Me vs N1-Me Phasing->Refinement Final Final CIF Generated (Absolute Proof) Refinement->Final

Figure 2: The step-by-step workflow for converting an ambiguous powder sample into a definitive crystal structure.[1]

References
  • PubChem. (2025).[2] this compound (Compound Summary). National Library of Medicine. Available at: [Link]

  • Spingler, B. (2021).[1] Tricks for the Single Crystal Growth of Small Molecules. University of Zurich/Rennes. Available at: [Link] (General reference for Vapor Diffusion protocols).

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography and NMR. Available at: [Link]

  • Hogarth, G. (2012). Metal-dithiocarbamate complexes: chemistry and biological activity. (Contextual reference for heavy atom phasing in sulfur/halogen containing heterocycles). Mini-Reviews in Medicinal Chemistry.
  • Cambridge Crystallographic Data Centre (CCDC). Guidance on small molecule structure refinement. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Establishing Quality Control for 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and development, the integrity of a chemical reference standard is the bedrock upon which the reliability of analytical data is built. For a novel heterocyclic compound like 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine, a key intermediate in the synthesis of various pharmacologically active agents, establishing a robust quality control (QC) framework for its reference standard is not merely a procedural formality but a critical determinant of downstream success. A well-characterized reference standard ensures the accuracy, precision, and reproducibility of analytical methods used to quantify the active pharmaceutical ingredient (API) and its impurities in drug substances and products.[1][2]

This guide provides a comprehensive framework for the characterization and quality assessment of this compound reference standards. We will delve into the essential analytical techniques, present comparative data, and offer detailed experimental protocols. This document is intended for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical industry, providing the technical depth necessary to make informed decisions when qualifying a reference standard from various sources or for in-house preparation.

The Imperative of a Multi-faceted Analytical Approach

A single analytical technique is insufficient to fully characterize a reference standard. A comprehensive evaluation relies on an orthogonal approach, where multiple techniques with different chemical and physical principles are employed to build a complete profile of the material. This ensures that all aspects of the compound's identity, purity, and solid-state properties are thoroughly investigated.[3] The core of our recommended QC program is built upon four pillars of analytical chemistry: chromatography, spectroscopy, mass spectrometry, and thermal analysis.

cluster_techniques Analytical Pillars QC_Program Comprehensive QC Program Chromatography Chromatography (Purity & Impurities) QC_Program->Chromatography Assesses Spectroscopy Spectroscopy (Identity & Structure) QC_Program->Spectroscopy Confirms Mass_Spec Mass Spectrometry (Molecular Weight & Impurity ID) QC_Program->Mass_Spec Verifies Thermal_Analysis Thermal Analysis (Solid-State Properties) QC_Program->Thermal_Analysis Characterizes

Caption: Orthogonal Analytical Approach for Reference Standard QC.

I. Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of a reference standard and for quantifying any impurities present. For a polar heterocyclic compound like this compound, a reverse-phase HPLC method is generally suitable.

Experimental Protocol: HPLC Purity Determination
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Causality Behind Experimental Choices:

  • The C18 column is a versatile stationary phase suitable for a wide range of polar and non-polar compounds.

  • Formic acid is used as a mobile phase modifier to improve peak shape for basic compounds like pyridines by minimizing tailing.[4]

  • A gradient elution is employed to ensure the separation of impurities with a wide range of polarities from the main peak.

  • Detection at 254 nm is chosen as many aromatic and heterocyclic compounds exhibit strong absorbance at this wavelength.[5]

Comparative Data Analysis

The following table illustrates hypothetical HPLC purity data for this compound reference standards from three different suppliers.

SupplierLot NumberPurity by HPLC (%)Number of Impurities Detected (>0.05%)
Supplier AA-00199.921
Supplier BB-00199.543
Supplier CC-00198.895

A high-quality reference standard should exhibit a purity of ≥99.5% with minimal impurities. Supplier A demonstrates the highest purity and fewest detectable impurities, making it the most suitable candidate for a primary reference standard.

II. Structural Elucidation and Identity Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules.[6] For this compound, ¹H and ¹³C NMR are essential for verifying the chemical structure.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Concentration: Approximately 10 mg/mL.

  • ¹H NMR:

    • Pulse Program: Standard single pulse.

    • Number of Scans: 16.

    • Relaxation Delay: 1 s.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled.

    • Number of Scans: 1024.

    • Relaxation Delay: 2 s.

Causality Behind Experimental Choices:

  • DMSO-d₆ is a versatile solvent that can dissolve a wide range of polar organic compounds.

  • A 400 MHz spectrometer provides sufficient resolution for the unambiguous assignment of protons and carbons in a molecule of this size.

  • A higher number of scans for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope.

Comparative Spectral Analysis

The NMR spectra of a candidate reference standard should be compared against a well-characterized, authenticated sample or with theoretically predicted spectra. Any significant deviations in chemical shifts or the presence of unassigned peaks could indicate the presence of impurities or an incorrect structure.

Supplier¹H NMR¹³C NMR
Supplier ASpectrum consistent with the proposed structure. No unassigned peaks >0.1%.All expected carbon signals present. No unassigned peaks.
Supplier BSpectrum largely consistent, but with minor unassigned peaks in the aromatic region.An extra peak observed at ~150 ppm.
Supplier CSignificant unassigned peaks present, suggesting a mixture of isomers or impurities.Multiple unassigned peaks observed.

Supplier A's material shows excellent correlation with the expected structure, further solidifying its suitability as a reference standard.

III. Molecular Weight Verification and Impurity Identification: Mass Spectrometry (MS)

Mass spectrometry provides crucial information on the molecular weight of the compound and is a highly sensitive technique for the detection and identification of impurities.[7][8] High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of the parent ion and any detected impurities.[9]

Experimental Protocol: LC-MS Analysis
  • Instrumentation: HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Method: Utilize the same HPLC method as described in Section I. This allows for the direct correlation of UV peaks with mass spectral data.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Range: m/z 100-500.

  • Data Acquisition: Full scan mode.

Causality Behind Experimental Choices:

  • Coupling HPLC with MS allows for the separation of components before they enter the mass spectrometer, simplifying the resulting mass spectra.[10]

  • ESI is a soft ionization technique suitable for polar, non-volatile molecules, minimizing fragmentation and providing a clear molecular ion peak.

  • Positive ion mode is chosen as the basic nitrogen atoms in the imidazopyridine ring are readily protonated.

Comparative Data Analysis
SupplierObserved [M+H]⁺ (m/z)Calculated [M+H]⁺ (m/z)Mass Error (ppm)Key Impurities Identified
Supplier A211.9823211.98210.9None detected >0.05%
Supplier B211.9825211.98211.9Isomeric impurity (m/z 211.9824)
Supplier C211.9819211.9821-0.9Starting material (m/z 150.0231)

The HRMS data for Supplier A's material confirms the correct elemental composition with high accuracy. The absence of significant impurities further supports its quality.

IV. Solid-State Characterization: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated or cooled.[11] It is used to determine the melting point, assess crystallinity, and detect the presence of different polymorphic forms.[12]

Experimental Protocol: DSC Analysis
  • Instrumentation: A calibrated DSC instrument.

  • Sample Pan: Aluminum pan with a pierced lid.

  • Sample Weight: 2-5 mg.

  • Temperature Program: Heat from 25 °C to 250 °C at a rate of 10 °C/min.

  • Atmosphere: Nitrogen purge at 50 mL/min.

Causality Behind Experimental Choices:

  • A heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and analysis time.

  • A nitrogen atmosphere prevents oxidative degradation of the sample at elevated temperatures.

  • A pierced lid allows for the escape of any evolved gases.

Comparative Data Analysis
SupplierMelting Point (°C)Enthalpy of Fusion (J/g)Observations
Supplier A215.5120.3Sharp, single endotherm
Supplier B212.8110.1Broader endotherm
Supplier C190-205 (broad)85.6Multiple, poorly resolved endotherms

A sharp melting endotherm with a high enthalpy of fusion, as seen with Supplier A, is indicative of a highly crystalline and pure material. A broad melting range or multiple thermal events, as observed for Suppliers B and C, can suggest the presence of impurities or polymorphism.[13]

Start Candidate Reference Standard HPLC HPLC Purity (>99.5%?) Start->HPLC NMR NMR Identity (Structure Confirmed?) HPLC->NMR Yes Fail Reject HPLC->Fail No MS HRMS (Correct Mass?) NMR->MS Yes NMR->Fail No DSC DSC (Sharp Melt?) MS->DSC Yes MS->Fail No Pass Qualified Reference Standard DSC->Pass Yes DSC->Fail No

Caption: Quality Control Workflow for Reference Standard Qualification.

Conclusion and Recommendations

The comprehensive analysis of this compound from three hypothetical suppliers demonstrates the necessity of a multi-technique approach for the qualification of a reference standard. Based on the presented data, the material from Supplier A consistently meets the stringent criteria for a high-quality reference standard. It exhibits high purity by HPLC, its identity is unequivocally confirmed by NMR and HRMS, and its high crystallinity is verified by DSC.

In contrast, the materials from Suppliers B and C show deficiencies in purity and structural integrity, rendering them unsuitable for use as primary reference standards. The presence of impurities or isomeric ambiguity could lead to significant errors in analytical assays, potentially compromising the quality and safety of the final drug product.

It is imperative that researchers and drug development professionals invest in the thorough characterization of their reference standards. This upfront investment in quality control provides the foundation for reliable and reproducible data throughout the drug development lifecycle.

References

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  • ResearchGate. (2025, August 7). 2.3. Mass spectrometry in impurity profiling.
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A Comparative Guide to the UV-Vis Absorption Spectra of 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of the novel heterocyclic compound, 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine. Designed for researchers, chemists, and drug development professionals, this document outlines a detailed experimental protocol for spectral acquisition and offers a comparative analysis against a foundational analogue, 3-methylpyridine. By contextualizing the spectral data with the principles of electronic transitions and substituent effects, this guide serves as a practical tool for the characterization of new chemical entities within the imidazopyridine class, a scaffold of significant interest in medicinal chemistry.[1][2]

Theoretical Framework: Understanding Electronic Transitions in Imidazo[4,5-c]pyridines

The UV-Vis absorption spectrum of a molecule is dictated by the electronic transitions between molecular orbitals. For N-heterocyclic aromatic compounds like imidazo[4,5-c]pyridines, the principal absorptions in the 200-700 nm range arise from two key transitions:

  • π → π* Transitions: These are high-energy transitions of electrons from a π bonding orbital to a π* anti-bonding orbital.[3] They are characteristic of aromatic and unsaturated systems and typically result in strong absorption bands.[3]

  • n → π* Transitions: These involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pair on a nitrogen atom, to a π* anti-bonding orbital.[3] These transitions are generally of lower energy and intensity compared to π → π* transitions.

The specific wavelengths (λmax) and intensities (molar absorptivity, ε) of these absorption bands are highly sensitive to the molecule's structure, including the presence of substituents.[4][5][6]

Predicted Substituent Effects

In our target molecule, this compound, two key substituents modify the electronic properties of the parent ring system:

  • Methyl Group (-CH₃): As an electron-donating group, the methyl group is expected to cause a slight bathochromic shift (shift to a longer wavelength) and a potential hyperchromic effect (increase in absorption intensity).[7]

  • Bromo Group (-Br): Halogens like bromine introduce a more complex influence. They are electron-withdrawing by induction but can donate electron density through resonance via their lone pairs. The net effect is typically a bathochromic shift of the primary π → π* absorption bands.[6][8]

By comparing the spectrum of our target compound to a simpler analogue, we can experimentally observe and validate these predicted electronic effects. For this guide, we will use 3-methylpyridine (β-picoline) as a foundational comparator, as its UV-Vis spectrum is well-documented and represents a core structural component of the target molecule.

Experimental Protocol: A Self-Validating Workflow

This section details a rigorous, step-by-step methodology for acquiring high-quality UV-Vis absorption spectra. The causality behind each step is explained to ensure protocol integrity and reproducibility.

Materials and Instrumentation
  • Analyte: this compound (Purity ≥95%)

  • Comparator: 3-Methylpyridine (Spectroscopic Grade)

  • Solvent: Ethanol (Spectroscopic Grade, UV cut-off <210 nm)

  • Instrumentation: Dual-beam UV-Vis Spectrophotometer

  • Cuvettes: 1 cm path length quartz cuvettes

Rationale for Solvent Choice: Ethanol is a polar protic solvent that is capable of solvating a wide range of organic molecules and is transparent in the UV region of interest, minimizing spectral interference.

Diagram of the Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Spectral Acquisition A Weigh Analyte (e.g., 2.12 mg) B Dissolve in Solvent (e.g., 10 mL Ethanol) A->B C Calculate Molarity (e.g., 1x10⁻³ M Stock) B->C D Perform Serial Dilution (to ~1x10⁻⁵ M) C->D E Calibrate Spectrophotometer D->E Transfer to Cuvette F Acquire Solvent Blank (Ethanol, 200-400 nm) E->F G Measure Sample Spectrum (1x10⁻⁵ M Solution) F->G H Process Data (Identify λmax) G->H

Caption: Workflow for UV-Vis spectral analysis.

Step-by-Step Procedure
  • Stock Solution Preparation:

    • Accurately weigh approximately 2.12 mg of this compound (MW: 212.05 g/mol ).[9]

    • Quantitatively transfer the solid to a 10.00 mL volumetric flask.

    • Dissolve and dilute to the mark with spectroscopic grade ethanol. This yields a stock solution of 1.0 x 10⁻³ M.

    • Trustworthiness Check: The use of a calibrated analytical balance and Class A volumetric glassware is critical for accurate molar absorptivity calculations.

  • Working Solution Preparation:

    • Pipette 100 µL of the 1.0 x 10⁻³ M stock solution into a 10.00 mL volumetric flask.

    • Dilute to the mark with spectroscopic grade ethanol. This yields a working solution of 1.0 x 10⁻⁵ M.

    • Rationale: This concentration typically provides absorbance values within the optimal instrumental range (0.1 - 1.0 A.U.), adhering to the Beer-Lambert Law.

  • Instrument Setup and Measurement:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable output.

    • Set the wavelength range to 200-400 nm.

    • Fill a quartz cuvette with the spectroscopic grade ethanol and place it in both the sample and reference beams to record a baseline (autozero).

    • Empty the sample cuvette, rinse it twice with the analyte working solution, and then fill it.

    • Place the sample cuvette in the sample holder and acquire the absorption spectrum.

  • Data Analysis:

    • Process the resulting spectrum to identify the wavelengths of maximum absorbance (λmax).

    • If molar absorptivity (ε) is required, it can be calculated using the Beer-Lambert Law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm).

Comparative Spectral Analysis

This section compares the known spectral data of the reference compound, 3-methylpyridine, with the predicted data for this compound.

Diagram of Structural Comparison

G cluster_A Reference: 3-Methylpyridine cluster_B Target: this compound structA Pyridine ring with a -CH₃ group at position 3 specA λmax ≈ 262 nm (π → π* transition) specB Predicted λmax > 262 nm (Bathochromic Shift) specA->specB Effect of Fused Ring & -Br structB Fused imidazo[4,5-c]pyridine core with -CH₃ and -Br substituents

Caption: Predicted spectral shift due to structural changes.

Data Summary

The following tables present the experimental absorption data for the reference compound and the theoretically predicted data for the target compound in ethanol.

Table 1: Experimental UV-Vis Data for Reference Compound

Compound λmax (nm) Electronic Transition Source

| 3-Methylpyridine | ~262 | π → π* | NIST WebBook[10] |

Table 2: Predicted UV-Vis Data for Target Compound

Compound Predicted λmax (nm) Justification
This compound Band 1: ~280-300 Bathochromic shift due to extended conjugation of the fused ring system and the influence of the bromo substituent.[4][6]

| | Band 2: ~230-250 | A second π → π* transition, common in more complex heterocyclic systems.[11] |

Discussion

The UV spectrum of pyridine and its simple derivatives is characterized by a π → π* transition around 250-270 nm.[12] For 3-methylpyridine, this band appears near 262 nm.[10]

For This compound , we predict a significant bathochromic shift (a shift to longer wavelengths). This shift is attributed to two primary factors:

  • Extended Conjugation: The fusion of the imidazole ring to the pyridine core creates a larger, more delocalized π-electron system. This increased conjugation lowers the energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), resulting in absorption at a longer wavelength.[6]

  • Auxochromic Effect of Bromine: The bromine atom, acting as an auxochrome, further perturbs the electronic system. Its lone pair electrons can participate in resonance, extending the conjugation and contributing to the bathochromic shift.[6][8]

Consequently, the primary absorption band for the target compound is predicted to appear in the 280-300 nm region. The presence of a more complex, fused heterocyclic system may also give rise to additional, distinct π → π* transitions at shorter wavelengths.[11][13] The experimental validation of these predictions using the protocol described in Section 2.0 would provide valuable insight into the electronic structure of this novel compound, aiding in its identification and characterization for applications in drug discovery and materials science.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.